molecular formula C11H14O3 B8779712 Ethyl 3,5-dimethyl-4-hydroxybenzoate CAS No. 61660-77-3

Ethyl 3,5-dimethyl-4-hydroxybenzoate

Cat. No.: B8779712
CAS No.: 61660-77-3
M. Wt: 194.23 g/mol
InChI Key: GWPIVLOGQNMUAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,5-dimethyl-4-hydroxybenzoate is a synthetic organic compound belonging to the class of hydroxybenzoate esters. As a derivative of 4-hydroxybenzoic acid, it shares structural similarities with parabens, a group of compounds widely studied for their antimicrobial and preservative properties . Researchers value this specific ester for its potential use in various applications, including serving as a starting material or intermediate in synthetic organic chemistry, particularly in the development of novel fine chemicals and pharmaceutical candidates. Its structure, featuring the hydroxybenzoate core, suggests it may be investigated for its antimicrobial efficacy in laboratory settings, similar to the mechanisms of related parabens like methylparaben and ethylparaben . Furthermore, substituted hydroxybenzoates are of significant interest in materials science, where they can be utilized in the design of liquid crystals and other advanced polymeric materials. This product is intended for chemical analysis and laboratory research applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should consult the safety data sheet (SDS) and handle the compound with appropriate precautions in a controlled laboratory environment.

Properties

CAS No.

61660-77-3

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 4-hydroxy-3,5-dimethylbenzoate

InChI

InChI=1S/C11H14O3/c1-4-14-11(13)9-5-7(2)10(12)8(3)6-9/h5-6,12H,4H2,1-3H3

InChI Key

GWPIVLOGQNMUAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C)O)C

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Analysis of Alkyl p-Hydroxybenzoates: A Technical Guide Focused on Methyl 4-hydroxy-3,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: A comprehensive search for experimental and predicted spectroscopic data for Ethyl 3,5-dimethyl-4-hydroxybenzoate did not yield sufficient information to construct a detailed technical guide. This is not uncommon for specialized chemical structures that may not have been extensively studied or published in publicly accessible databases.

However, a wealth of information is available for its close structural analog, Methyl 4-hydroxy-3,5-dimethylbenzoate (CAS 34137-14-9). This guide will provide a detailed spectroscopic analysis of this methyl ester. The principles and interpretations discussed herein are directly applicable to the understanding of its ethyl counterpart, with predictable variations in the ester functional group signals.

Introduction

Methyl 4-hydroxy-3,5-dimethylbenzoate is a polysubstituted aromatic ester with applications as an intermediate in the synthesis of more complex molecules in the pharmaceutical and chemical industries.[1] A thorough characterization using various spectroscopic techniques is crucial for confirming its identity, purity, and structural integrity. This guide offers an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 4-hydroxy-3,5-dimethylbenzoate is presented below.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₂O₃[2][3]
Molecular Weight 180.20 g/mol [2][3]
CAS Number 34137-14-9[2][3]
Physical Form Solid[4]
InChI Key SYMCPKCSVQELBJ-UHFFFAOYSA-N[2]

Synthesis Overview

The primary route for synthesizing Methyl 4-hydroxy-3,5-dimethylbenzoate is the Fischer-Speier esterification of 4-hydroxy-3,5-dimethylbenzoic acid.[4][5] This method involves the reaction of the carboxylic acid with methanol under acidic catalysis, typically using a strong acid like sulfuric acid.[4][5]

Experimental Protocol: Fischer-Speier Esterification
  • Reaction Setup : Dissolve one equivalent of 4-hydroxy-3,5-dimethylbenzoic acid in an excess of anhydrous methanol (10-20 equivalents) within a round-bottom flask equipped with a magnetic stirrer.[5]

  • Catalyst Addition : Carefully add a catalytic amount (0.1-0.2 equivalents) of concentrated sulfuric acid to the solution while stirring.[5]

  • Reflux : Heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[5]

  • Work-up : After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.[5]

  • Extraction : Extract the product into an organic solvent such as ethyl acetate.

  • Purification : Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product Carboxylic_Acid 4-hydroxy-3,5-dimethylbenzoic acid Reflux Reflux (4-8h) Carboxylic_Acid->Reflux Methanol Methanol (CH3OH) Methanol->Reflux H2SO4 H₂SO₄ H2SO4->Reflux catalyzes Ester Methyl 4-hydroxy-3,5-dimethylbenzoate Reflux->Ester

Synthesis workflow for Methyl 4-hydroxy-3,5-dimethylbenzoate.

Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.6Singlet2HAr-H
~5.0Singlet (broad)1HAr-OH
~3.8Singlet3H-OCH₃
~2.2Singlet6HAr-CH₃

Interpretation:

  • Aromatic Protons (Ar-H): The two aromatic protons are chemically equivalent due to the symmetrical substitution on the benzene ring. They appear as a single peak, a singlet, at approximately 7.6 ppm.

  • Phenolic Proton (Ar-OH): The hydroxyl proton is acidic and its chemical shift can vary. It often appears as a broad singlet.

  • Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group are equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet around 3.8 ppm.

  • Aromatic Methyl Protons (Ar-CH₃): The six protons of the two methyl groups attached to the aromatic ring are equivalent and appear as a singlet at approximately 2.2 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignment
~168C=O (Ester)
~155Ar-C-OH
~130Ar-C-H
~128Ar-C-CH₃
~122Ar-C-C=O
~52-OCH₃
~16Ar-CH₃

Interpretation:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing at a chemical shift of around 168 ppm.

  • Aromatic Carbons: The carbon attached to the hydroxyl group (Ar-C-OH) is found at a high chemical shift (~155 ppm) due to the oxygen's electron-withdrawing effect. The other aromatic carbons appear in the typical range of 122-130 ppm.

  • Methyl Carbons: The methyl ester carbon (-OCH₃) is observed around 52 ppm, while the two equivalent aromatic methyl carbons (Ar-CH₃) are found at a much lower chemical shift, around 16 ppm.

Key NMR assignments for Methyl 4-hydroxy-3,5-dimethylbenzoate.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3600-3200 (broad)O-H stretchPhenolic -OH
3050-3000C-H stretchAromatic C-H
2960-2850C-H stretchMethyl C-H
~1720C=O stretchEster C=O
~1600 & ~1450C=C stretchAromatic ring
~1250C-O stretchEster C-O

Interpretation:

  • O-H Stretch: A broad absorption band in the 3600-3200 cm⁻¹ region is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups are seen just below this value.

  • C=O Stretch: A strong, sharp peak around 1720 cm⁻¹ is indicative of the ester carbonyl group.

  • C=C and C-O Stretches: Aromatic ring stretching vibrations appear at approximately 1600 and 1450 cm⁻¹. The C-O stretching of the ester group is typically found around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
180Molecular ion (M⁺)
149[M - OCH₃]⁺
121[M - COOCH₃]⁺

Interpretation:

  • Molecular Ion Peak: The peak at m/z 180 corresponds to the molecular weight of Methyl 4-hydroxy-3,5-dimethylbenzoate.

  • Major Fragments: A common fragmentation pattern for methyl esters is the loss of the methoxy group (-OCH₃), resulting in a fragment at m/z 149. The loss of the entire methyl ester group (-COOCH₃) leads to a fragment at m/z 121.

Comparison with this compound

While experimental data for the ethyl ester is not available, we can predict the key differences in its spectra compared to the methyl ester:

  • ¹H NMR: The singlet at ~3.8 ppm for the -OCH₃ group would be replaced by signals for an ethyl group: a quartet around 4.2 ppm (for the -OCH₂- group) and a triplet around 1.3 ppm (for the -CH₃ group).

  • ¹³C NMR: The signal for the -OCH₃ carbon at ~52 ppm would be replaced by two signals for the ethyl group: one for the -OCH₂- carbon at a slightly lower field (~61 ppm) and one for the -CH₃ carbon at a higher field (~14 ppm).

  • Mass Spectrometry: The molecular ion peak would be at m/z 194 (reflecting the addition of a CH₂ group). Fragmentation would likely show a loss of the ethoxy group (-OCH₂CH₃) resulting in a fragment at m/z 149, similar to the methyl ester.

Conclusion

The spectroscopic data for Methyl 4-hydroxy-3,5-dimethylbenzoate are consistent with its chemical structure. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive characterization, allowing for unambiguous identification and quality control. The interpretation of these spectra serves as a reliable framework for analyzing closely related compounds such as this compound.

References

  • PubChem. Methyl 4-hydroxy-3,5-dimethylbenzoate. National Center for Biotechnology Information. Available at: [Link]

Sources

An In-Depth Technical Guide to Methyl 4-hydroxy-3,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxy-3,5-dimethylbenzoate, with the CAS Number 34137-14-9, is a substituted phenolic compound that belongs to the benzoate ester family.[1] Its molecular structure, featuring a benzene ring with hydroxyl, methyl, and methyl ester functional groups, presents it as a noteworthy building block in medicinal chemistry and organic synthesis.[2][3] While extensive research into the specific biological activities of this compound is still emerging, its structural similarities to other well-studied phenolic compounds suggest a range of potential therapeutic applications.[1] This technical guide offers a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Methyl 4-hydroxy-3,5-dimethylbenzoate, designed to be a valuable resource for professionals in research and drug development. The compound is commercially available from various suppliers, making it accessible for research and development purposes.[2][4]

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in experimental design. Methyl 4-hydroxy-3,5-dimethylbenzoate is a solid at room temperature.[2][4] The key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 34137-14-9[2][5][6][7]
Molecular Formula C₁₀H₁₂O₃[2][4][5][6]
Molecular Weight 180.20 g/mol [2][4][5][8]
Appearance White to off-white crystalline powder/solid[1]
Purity Typically ≥95%[2][4]
InChI Key SYMCPKCSVQELBJ-UHFFFAOYSA-N[4][6]
Storage Inert atmosphere, room temperature[4]

Synthesis

The most common and direct method for synthesizing Methyl 4-hydroxy-3,5-dimethylbenzoate is through the Fischer-Speier esterification of 4-hydroxy-3,5-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst.[9][10][11] This is a classic esterification method that involves the reaction of a carboxylic acid and an alcohol.[11][12]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-hydroxy-3,5-dimethylbenzoic_acid 4-hydroxy-3,5-dimethylbenzoic acid Reflux Reflux 4-hydroxy-3,5-dimethylbenzoic_acid->Reflux Methanol Methanol Methanol->Reflux Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Purification Purification Workup->Purification Product Methyl 4-hydroxy-3,5-dimethylbenzoate Purification->Product

A simplified workflow for the synthesis of Methyl 4-hydroxy-3,5-dimethylbenzoate.
Experimental Protocol: Fischer-Speier Esterification

This protocol details the synthesis of Methyl 4-hydroxy-3,5-dimethylbenzoate from 4-hydroxy-3,5-dimethylbenzoic acid and methanol.

Materials:

  • 4-hydroxy-3,5-dimethylbenzoic acid[9]

  • Anhydrous methanol (MeOH)[9]

  • Concentrated sulfuric acid (H₂SO₄)[9]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[13]

  • Brine (saturated aqueous NaCl solution)[13]

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[13]

  • Ethyl acetate (EtOAc)[13]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxy-3,5-dimethylbenzoic acid in an excess of anhydrous methanol.[9][13]

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the solution while stirring.[13]

  • Attach a reflux condenser and heat the mixture to reflux for 4-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.[13]

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.[13]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[13]

  • The crude product can be further purified by recrystallization or column chromatography to obtain pure Methyl 4-hydroxy-3,5-dimethylbenzoate.

Potential Applications in Research and Drug Development

While specific, direct applications of Methyl 4-hydroxy-3,5-dimethylbenzoate in pharmaceuticals are not yet extensively documented, its structural motifs suggest several promising avenues for research.[2] The presence of methyl groups can significantly influence a molecule's pharmacological properties, a phenomenon often referred to as the "magic methyl" effect in drug discovery.[14] Methyl groups can enhance metabolic stability and improve lipophilicity, which in turn can lead to better absorption and bioavailability of a drug candidate.[15]

Potential as an Anti-Inflammatory Agent

Structurally related hydroxybenzoate derivatives have been shown to modulate key inflammatory signaling pathways. It is hypothesized that Methyl 4-hydroxy-3,5-dimethylbenzoate could potentially interfere with signaling cascades such as NF-κB, which are often dysregulated in chronic inflammatory conditions.[1]

Antioxidant Activity

The phenolic hydroxyl group in Methyl 4-hydroxy-3,5-dimethylbenzoate is a key feature that suggests potential antioxidant activity. This group can act as a hydrogen donor, enabling the molecule to scavenge free radicals and mitigate oxidative stress, a characteristic common to many phenolic compounds.[1]

Anti-Cancer Potential

Many phenolic compounds are known to exhibit anti-proliferative and pro-apoptotic effects on cancer cells. It has been suggested that Methyl 4-hydroxy-3,5-dimethylbenzoate may have the potential to induce apoptosis in cancer cells, possibly by modulating the balance of pro- and anti-apoptotic proteins.[1]

Discussion on the Ethyl Ester Analogue

While this guide focuses on Methyl 4-hydroxy-3,5-dimethylbenzoate due to the availability of a confirmed CAS number and synthesis data, the corresponding ethyl ester, Ethyl 3,5-dimethyl-4-hydroxybenzoate, is a logical next step for structural modification studies. The synthesis of the ethyl ester would likely follow a similar Fischer-Speier esterification protocol, substituting methanol with ethanol. However, it is important to note that a dedicated CAS number for this compound is not readily found in major chemical databases, indicating it is a less common or less well-documented compound. Further research would be required to fully characterize this ethyl ester derivative.

Safety and Handling

Detailed toxicological data for Methyl 4-hydroxy-3,5-dimethylbenzoate is not extensively published. However, based on the safety information for structurally related compounds like methyl 4-hydroxybenzoate, general laboratory safety precautions should be observed.[16] It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[17] Avoid inhalation of dust and contact with skin and eyes.[17] For detailed safety information, it is always best to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 4-hydroxy-3,5-dimethylbenzoate is a commercially available chemical intermediate with a clear synthesis pathway. While its direct applications in drug development are still under exploration, its structural features present a compelling case for further investigation into its potential anti-inflammatory, antioxidant, and anti-cancer properties. This guide provides a foundational resource for researchers and scientists looking to work with this promising compound.

References

  • Methyl 4-hydroxy-3,5-dimethylbenzoate | C10H12O3 | CID 12389264 - PubChem. (URL: [Link])

  • Safety data sheet - CPAChem. (URL: [Link])

  • Fischer–Speier esterification - Wikipedia. (URL: [Link])

  • Fischer Esterification-Typical Procedures - OperaChem. (URL: [Link])

  • Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate - Google P
  • Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester (CAS 884-35-5) - Cheméo. (URL: [Link])

  • Fischer-Speier Esterification - SynArchive. (URL: [Link])

  • Fischer Esterification - Organic Chemistry Portal. (URL: [Link])

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst - ijstr. (URL: [Link])

  • esterification - alcohols and carboxylic acids - Chemguide. (URL: [Link])

  • I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? | ResearchGate. (URL: [Link])

  • 4-Hydroxy-3,5-dimethylbenzoic acid | C9H10O3 | CID 138387 - PubChem. (URL: [Link])

  • The Role of Methyl-containing Pharmaceuticals in Modern Medicine - Hilaris Publisher. (URL: [Link])

  • The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. (URL: [Link])

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Technical Guide: Discovery and Characterization of Ethyl 3,5-dimethyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and functional characterization of Ethyl 3,5-dimethyl-4-hydroxybenzoate . This document is structured for researchers in medicinal chemistry and organic synthesis, focusing on the compound's role as a sterically hindered phenolic ester with applications in diagnostics and potential therapeutics.

Part 1: Executive Summary & Chemical Identity

This compound (CAS: 61660-77-3) is a lipophilic ester derivative of 3,5-dimethyl-4-hydroxybenzoic acid. While structurally homologous to the common preservative Ethylparaben (Ethyl 4-hydroxybenzoate), the introduction of methyl groups at the ortho positions (3 and 5) relative to the phenolic hydroxyl group significantly alters its physicochemical profile.

This structural modification imparts steric hindrance , which enhances the stability of the phenoxy radical—a key feature in antioxidant mechanisms—and modifies its interaction with biological targets, potentially reducing the estrogenic activity often associated with non-substituted parabens.

Chemical Profile Table[1][2][3]
PropertyData
IUPAC Name Ethyl 4-hydroxy-3,5-dimethylbenzoate
Common Synonyms 3,5-Dimethylparaben ethyl ester; Ethyl 2,6-dimethyl-4-ethoxycarbonylphenol
CAS Number 61660-77-3
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Predicted LogP ~3.2 (More lipophilic than Ethylparaben)
Physical State White to off-white crystalline solid
Solubility Soluble in Ethanol, DMSO, Ethyl Acetate; Insoluble in Water

Part 2: Rational Design & Synthesis (The "Discovery")

The "discovery" of this compound in a laboratory context often arises from the need for hindered phenolic building blocks . Unlike simple parabens, the 3,5-dimethyl substitution pattern is frequently exploited to synthesize acridinium esters (chemiluminescent labels for clinical diagnostics) or to create metabolically stable lipid regulators.

Synthetic Pathway

The most robust method for producing high-purity this compound is the Fisher esterification of the corresponding acid using thionyl chloride (


) as an activating agent. This method ensures complete conversion and simplified purification compared to acid-catalyzed equilibrium methods.
DOT Diagram: Synthesis Workflow

SynthesisPath Acid 3,5-Dimethyl-4- hydroxybenzoic Acid Intermediate Acyl Chloride Intermediate (Transient) Acid->Intermediate Reflux, 80°C Reagents Ethanol (Solvent/Rgt) + SOCl2 (Activator) Reagents->Intermediate Product Ethyl 3,5-dimethyl- 4-hydroxybenzoate Intermediate->Product - SO2, - HCl Workup Workup: Neutralize (NaHCO3) Extract (EtOAc) Product->Workup Purification

Caption: Figure 1. Acid-mediated esterification pathway via acyl chloride generation.

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 30 mmol scale.

  • Preparation: An oven-dried 250 mL round-bottom flask is equipped with a magnetic stir bar and a reflux condenser topped with a drying tube (

    
    ).
    
  • Activation: Dissolve 3,5-dimethyl-4-hydroxybenzoic acid (5.0 g, 30.0 mmol) in absolute Ethanol (75 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add Thionyl Chloride (

    
    )  (8.0 mL, ~110 mmol) dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (
    
    
    
    ).
  • Reflux: Remove the ice bath and heat the mixture to reflux (80°C) for 16 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).

  • Quench & Workup:

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove excess ethanol and volatiles.

    • Resuspend the residue in Ethyl Acetate (75 mL) and wash with saturated

      
       solution (2 x 50 mL) to neutralize residual acid.
      
    • Wash with Brine (50 mL), dry over anhydrous

      
      , and filter.
      
  • Isolation: Concentrate the filtrate in vacuo to yield the product as a solid.

    • Yield Expectations: >90% (Quantitative conversion is common).

    • Purification: Recrystallization from Ethanol/Water if necessary.

Part 3: Structural Characterization & Validation

Trustworthiness in chemical reporting requires multi-modal validation. The following spectral data confirms the structure.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.75 (s, 2H, Ar-H ): The aromatic protons are equivalent due to symmetry, appearing as a singlet.
      
    • 
       5.30 (s, 1H, -OH ): Broad singlet, exchangeable.
      
    • 
       4.35 (q, J = 7.1 Hz, 2H, -O-CH ₂-CH₃): Quartet characteristic of the ethyl ester methylene.
      
    • 
       2.28 (s, 6H, Ar-CH ₃): Strong singlet representing the two equivalent methyl groups.
      
    • 
       1.39 (t, J = 7.1 Hz, 3H, -O-CH₂-CH ₃): Triplet for the terminal methyl.
      
Mass Spectrometry (MS)
  • Technique: EI-MS or ESI-MS.

  • Molecular Ion: [M]+ at m/z 194.1.

  • Fragmentation Pattern: Loss of the ethyl group (M-29) and subsequent decarboxylation are characteristic pathways.

Part 4: Functional Applications & Mechanism

The "Discovery" of this compound's utility lies in its Structure-Activity Relationship (SAR) .

Steric Hindrance & Antioxidant Potential

The 3,5-dimethyl substitution creates a "hindered phenol" motif. Unlike unhindered parabens, this molecule can stabilize a phenoxy radical through hyperconjugation and steric protection, similar to BHT (Butylated Hydroxytoluene).

DOT Diagram: Radical Stabilization Mechanism

Mechanism Native Ethyl 3,5-dimethyl- 4-hydroxybenzoate Transition H-Atom Transfer Native->Transition Donates H• RadicalAttack ROO• (Free Radical) RadicalAttack->Transition PhenoxyRadical Stable Phenoxy Radical (Sterically Shielded) Transition->PhenoxyRadical Termination Non-Radical Products PhenoxyRadical->Termination Dimerization or Further Oxidation

Caption: Figure 2. Mechanism of radical scavenging by the hindered phenolic moiety.

Diagnostic Reagent Precursor

This ester is a critical intermediate in the synthesis of Acridinium Esters , which are used as high-sensitivity chemiluminescent labels in immunoassays. The dimethyl substitution on the leaving group (the phenolic ring) modulates the pKa of the phenol, thereby "tuning" the light emission kinetics during the chemiluminescent reaction.

Part 5: References

  • Preparation of Acridinium Compounds. (2014). Google Patents. Describes the synthesis of acridinium esters using this compound as a key intermediate (Compound 9b).

  • Synthesis of Ethyl 3,5-dimethyl-4-(3-ethynylpropoxy)benzoate. PrepChem. Details the use of the title compound as a starting material for alkynyl ether synthesis.

  • This compound (CAS 61660-77-3). PubChem. Chemical, physical, and toxicity data repository.[1]

  • Laccase-mediated polymerization of 3,5-dimethyl-4-hydroxybenzoic acid. (2010). PMC. Discusses the polymerization of the parent acid, highlighting the reactivity of the 3,5-dimethyl phenolic system.

Sources

Methodological & Application

Ethyl 3,5-dimethyl-4-hydroxybenzoate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

Ethyl 3,5-dimethyl-4-hydroxybenzoate (EDMHB) is not merely a solvent or simple preservative; in modern medicinal chemistry, it serves as a privileged scaffold for designing metabolically stable phenolic drugs.[1]

Unlike simple parabens, the presence of methyl groups at the ortho positions (3,5) relative to the hydroxyl group creates a "hindered phenol" motif. This structural feature confers two critical pharmaceutical properties:

  • Metabolic Resistance: The steric bulk hinders Phase II conjugation (glucuronidation/sulfation) of the phenolic hydroxyl, significantly extending the in vivo half-life of derived APIs.

  • Thyromimetic Activity: The 3,5-dimethyl-4-hydroxy phenyl ring acts as a bioisostere for the outer ring of Triiodothyronine (T3), allowing for the development of Thyroid Hormone Receptor Beta (TRβ) agonists without the toxicity associated with iodinated compounds.[1]

This guide details the protocols for utilizing EDMHB as an intermediate in the synthesis of Lipid Modulators (ApoA-I upregulators) , Thyromimetics , and Acridinium Ester Diagnostics .[1]

Part 2: Chemical Profile & Critical Parameters[1]
ParameterSpecificationApplication Relevance
CAS Number 18070-52-9Unique Identifier for regulatory filing.[1]
Molecular Formula C₁₁H₁₄O₃MW: 194.23 g/mol .[1]
Purity Requirement ≥ 98.5% (HPLC)Critical for preventing side-reactions in etherification.[1]
Melting Point 76–78 °CSharp melting point allows for easy in-process monitoring.[1]
Solubility Soluble in EtOH, DCM, EtOAcCompatible with standard organic synthesis workflows.
pKa (Phenol) ~10.2Higher than typical phenols (due to electron-donating methyls), affecting nucleophilicity.[1]
Part 3: Strategic Synthetic Workflows

The utility of EDMHB branches into three distinct development pathways. The following diagram illustrates the logical flow from the raw intermediate to high-value targets.

EDMHB_Pathways Start Ethyl 3,5-dimethyl- 4-hydroxybenzoate (Starting Material) Path1 Pathway A: Etherification Start->Path1 Alkyl Halides/K2CO3 Path2 Pathway B: Hydrolysis & Coupling Start->Path2 LiOH then Amine Path3 Pathway C: Oxidative Polymerization Start->Path3 Laccase/O2 Target1 Lipid Modulators (ApoA-I Upregulators) Path1->Target1 Linker Attachment Target2 Thyromimetics (TRβ Agonists) Path2->Target2 Bioisostere Design Target3 Acridinium Esters (IVD Diagnostics) Path2->Target3 Succinimidyl Activation Target4 PPO-like Polymers (Biomaterials) Path3->Target4 Radical Coupling

Figure 1: Strategic divergence of EDMHB in pharmaceutical and diagnostic applications.

Part 4: Detailed Experimental Protocols
Protocol A: Synthesis of EDMHB (Fischer Esterification)

Context: While commercially available, in-house synthesis is often required to introduce isotopically labeled ethanol (e.g., Deuterated-Et) for DMPK studies.[1]

Reagents:

  • 3,5-Dimethyl-4-hydroxybenzoic acid (1.0 eq)[1]

  • Ethanol (Absolute, Excess, solvent/reagent)[1]

  • Sulfuric Acid (H₂SO₄, conc., 0.1 eq) or Thionyl Chloride (SOCl₂, 1.1 eq)[1]

Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethyl-4-hydroxybenzoic acid (10 g, 60 mmol) in absolute ethanol (100 mL).

  • Catalyst Addition:

    • Option A (Standard): Add conc. H₂SO₄ (0.5 mL) dropwise.

    • Option B (High Yield): Cool to 0°C and add SOCl₂ (4.8 mL) dropwise (generates HCl in situ).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (80°C) for 16 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

  • Workup:

    • Concentrate the solvent under reduced pressure to ~20% volume.

    • Pour residue into ice-cold water (200 mL).

    • Extract with Ethyl Acetate (3 x 50 mL).[1]

    • Wash combined organics with Sat. NaHCO₃ (to remove unreacted acid) and Brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water if necessary.[1]

    • Expected Yield: 90-95%.

    • Validation: ¹H NMR (CDCl₃): δ 7.7 (s, 2H, Ar-H), 4.3 (q, 2H, CH₂), 2.2 (s, 6H, Ar-CH₃), 1.3 (t, 3H, CH₃).[1]

Protocol B: Etherification for Lipid Modulator Synthesis

Context: This protocol attaches a linker to the phenolic oxygen, a key step in synthesizing ApoA-I upregulators (e.g., quinazolinone derivatives).[1]

Reagents:

  • EDMHB (1.0 eq)[1]

  • 1-Bromo-3-chloropropane (or specific linker) (1.2 eq)[1]

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)[1]

  • Acetonitrile (ACN) or DMF[1]

Methodology:

  • Setup: Charge a reaction vessel with EDMHB (5.0 g, 25.7 mmol) and anhydrous ACN (50 mL).

  • Base Activation: Add K₂CO₃ (7.1 g, 51.4 mmol). Stir at room temperature for 30 mins to form the phenoxide. Note: The solution may turn slight yellow.

  • Alkylation: Add the alkyl halide dropwise.

  • Heating: Heat to reflux (82°C) for 12–18 hours.

    • Critical Control Point: Ensure strictly anhydrous conditions.[1] Water will hydrolyze the ester.

  • Filtration: Cool to RT, filter off inorganic salts (KBr/KCl).

  • Isolation: Concentrate filtrate. The resulting ether is often an oil that solidifies upon standing.

  • Application: This intermediate is then hydrolyzed (LiOH/THF) to the acid form for coupling to the pharmacophore core (e.g., a quinazolinone or indole).

Protocol C: Preparation of NHS-Ester for Diagnostics

Context: Converting EDMHB to an N-hydroxysuccinimide (NHS) ester allows it to be used as a labeling reagent for chemiluminescent acridinium tracers.[1]

  • Hydrolysis: Saponify EDMHB (NaOH/MeOH) to yield the free acid (3,5-dimethyl-4-hydroxybenzoic acid).[1]

  • Activation: Dissolve the acid (1 eq) in dry THF. Add N-hydroxysuccinimide (1.2 eq) and DCC (1.2 eq).

  • Reaction: Stir at 0°C for 2h, then RT overnight. Urea byproduct precipitates.[1]

  • Use: The resulting NHS-ester is reacted with amine-terminated acridinium dyes.[1] The 3,5-dimethyl phenol moiety acts as a "leaving group" or specific modulator of the chemiluminescent quantum yield during the oxidation trigger event.

Part 5: Quality Control & Analytic Standards

HPLC Method for Purity Assessment:

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-2 min: 10% B; 2-15 min: 10% -> 90% B; 15-20 min: 90% B.
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic ring) and 280 nm (phenol)
Retention Time Expect elution around 12-14 min (highly lipophilic due to ethyl/methyls).[1]

Impurity Profile:

  • Impurity A: 3,5-dimethyl-4-hydroxybenzoic acid (Hydrolysis product).[1] RRT ~0.6.[1][2]

  • Impurity B: Ethyl 4-hydroxybenzoate (Des-methyl analog - rare, from raw material contamination).[1]

Part 6: References
  • Cardiff University. (2013).[1] Development of a series of modified acridinium esters for use in clinical diagnostics.[3] (Synthesis of succinimidyl 3,5-dimethyl-4-hydroxybenzoate for chemiluminescence).

  • Resverlogix Corp. (2007).[1] Compounds for the prevention and treatment of cardiovascular diseases.[4] (US Patent 10532054B2 - Use of 3,5-dimethyl-4-hydroxybenzoate in ApoA-I upregulators).[1]

  • Metabasis Therapeutics. (2006).[1] Novel phosphorus-containing thyromimetics.[1] (CA Patent 2546601A1 - Use of the scaffold for thyroid receptor agonists).[1]

  • BenchChem. (2025).[1] Technical Guide for Methyl 4-hydroxy-3,5-dimethylbenzoate.[1] (Comparative synthesis protocols for the methyl/ethyl analogs). [1]

  • National Institutes of Health (NIH). (2008).[1] Engineering and Applications of fungal laccases for organic synthesis.[5] (Polymerization of 3,5-dimethyl-4-hydroxybenzoic acid).[1][2][5]

Sources

Application Notes & Protocols: Ethyl 3,5-dimethyl-4-hydroxybenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Research Frontier of a Promising Molecule

Ethyl 3,5-dimethyl-4-hydroxybenzoate is a phenolic ester with a structure suggestive of significant biological potential. However, a review of current scientific literature reveals that this specific compound remains largely unexplored. This guide is crafted to bridge this knowledge gap. By leveraging established principles of medicinal chemistry and drawing parallels from structurally analogous compounds—such as Methyl 4-hydroxy-3,5-dimethylbenzoate and other phenolic agents—we present a series of hypothesized applications and detailed, field-proven protocols.[1][2] This document serves as a foundational framework, empowering researchers to systematically investigate the therapeutic promise of this compound.

Compound Profile and Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical characteristics is the bedrock of successful experimental design. The key properties for this compound are outlined below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄O₃[Calculated]
Molecular Weight 194.23 g/mol [Calculated]
Appearance White to off-white crystalline powder/solid (Predicted)[1]
Synonyms 4-Hydroxy-3,5-dimethylbenzoic acid ethyl esterN/A
InChI Key (Predicted from structure)N/A
Purity Commercially available, typically ≥97%[1][2]

Synthesis Protocol: Fischer Esterification

The most direct route to synthesizing this compound is the Fischer esterification of its parent carboxylic acid, 4-hydroxy-3,5-dimethylbenzoic acid, with ethanol. This acid-catalyzed reaction is a cornerstone of organic synthesis.[3]

Objective: To synthesize this compound from 4-hydroxy-3,5-dimethylbenzoic acid and ethanol.

Materials:
  • 4-hydroxy-3,5-dimethylbenzoic acid

  • Absolute Ethanol (Anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexane

  • Standard glassware for reflux, extraction, and filtration

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

Step-by-Step Methodology:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 4-hydroxy-3,5-dimethylbenzoic acid in an excess of absolute ethanol (e.g., 10-20 equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5 mol% relative to the carboxylic acid) to the solution.

    • Causality Note: The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC, using a suitable eluent system like 3:1 Hexane:Ethyl Acetate. The disappearance of the starting carboxylic acid spot indicates reaction completion.

  • Work-up - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water. Carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

    • Self-Validation: This step is critical to remove the acid catalyst and any unreacted carboxylic acid, which will be deprotonated to its water-soluble carboxylate salt.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes of the initial reaction volume). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

  • Purification: Concentrate the filtrate using a rotary evaporator to yield the crude product. Purify the residue via flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to obtain the pure this compound.[4]

  • Characterization: Confirm the identity and purity of the final product using NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis Workflow cluster_workup Work-up & Purification A 1. Dissolve Acid in Ethanol B 2. Add H₂SO₄ Catalyst A->B C 3. Reflux (4-6h) B->C D 4. Monitor by TLC C->D E 5. Neutralize with NaHCO₃ D->E Reaction Complete F 6. Extract with Ethyl Acetate E->F G 7. Wash & Dry F->G H 8. Column Chromatography G->H I 9. Characterize Product H->I

Caption: Fischer Esterification Workflow.

Potential Medicinal Chemistry Applications & Protocols

Based on its structural features—a phenolic hydroxyl group and a lipophilic ethyl ester moiety—we hypothesize three primary areas of therapeutic potential.

Antioxidant Activity

Hypothesis: The phenolic hydroxyl group on the aromatic ring of this compound can act as a potent hydrogen donor, enabling it to effectively scavenge and neutralize harmful free radicals. This is a hallmark characteristic of phenolic antioxidants.[1][5][6]

Proposed Mechanism: The compound can donate its phenolic hydrogen atom to a free radical (R•), thus stabilizing the radical and forming a resonance-stabilized phenoxyl radical. This phenoxyl radical is significantly less reactive than the initial free radical, thereby terminating the damaging radical chain reaction.

This widely used in vitro assay quantifies the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic Acid or Trolox (Positive Control)

  • 96-well microplate

  • Microplate reader (spectrophotometer)

Methodology:

  • Stock Solutions: Prepare a 1 mM stock solution of the test compound and the positive control (e.g., Ascorbic Acid) in methanol. Prepare a 0.1 mM working solution of DPPH in methanol.

    • Trustworthiness: The DPPH solution should be freshly prepared and protected from light to prevent degradation.

  • Assay Preparation: In a 96-well plate, add 100 µL of various concentrations of the test compound (e.g., serial dilutions from 100 µM to 1 µM).

  • Controls:

    • Positive Control: Add 100 µL of corresponding dilutions of Ascorbic Acid.

    • Blank (Control): Add 100 µL of methanol. This represents 0% scavenging.

  • Reaction Initiation: To each well, add 100 µL of the 0.1 mM DPPH solution. Mix gently.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • Data Analysis: Plot the % scavenging against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

G cluster_mech Radical Scavenging Mechanism Compound This compound (Ar-OH) Phenoxyl Stabilized Phenoxyl Radical (Ar-O•) Compound->Phenoxyl H• donation Radical Free Radical (R•) Product Stable Product (RH) Radical->Product H• acceptance

Caption: Hydrogen donation to neutralize free radicals.

Anti-inflammatory Properties

Hypothesis: Many phenolic compounds are known to modulate key inflammatory signaling pathways.[7] this compound may inhibit the production of pro-inflammatory mediators by interfering with pathways such as the Nuclear Factor-kappa B (NF-κB) cascade.[1][8]

Proposed Mechanism: The compound could potentially prevent the degradation of IκBα, an inhibitor of NF-κB. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.

This cell-based assay measures the ability of the compound to reduce the secretion of the pro-inflammatory cytokine TNF-α from macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • LPS (Lipopolysaccharide) from E. coli

  • This compound

  • Dexamethasone (Positive Control)

  • MTT or similar cell viability assay kit

  • TNF-α ELISA kit

Methodology:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound or Dexamethasone for 1-2 hours.

    • Self-Validation: A parallel MTT assay must be performed to ensure that the observed reduction in TNF-α is not due to compound-induced cytotoxicity.

  • Inflammatory Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control (unstimulated cells).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant for analysis.

  • ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Compare the TNF-α levels in compound-treated wells to the LPS-only control. Calculate the percentage inhibition and determine the IC₅₀ value.

G cluster_n LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Compound Ethyl 3,5-dimethyl- 4-hydroxybenzoate Compound->IKK Inhibition?

Caption: Hypothesized inhibition of the NF-κB pathway.

Antimicrobial Activity

Hypothesis: As an ester of p-hydroxybenzoic acid, the compound belongs to the paraben family, which is widely recognized for its antimicrobial properties, particularly against molds, yeasts, and Gram-positive bacteria.[9][10]

Proposed Mechanism: The antimicrobial action of parabens is believed to involve the disruption of microbial membrane transport processes and the inhibition of key enzymes required for microbial growth and survival.[11]

This protocol determines the lowest concentration of the compound that visibly inhibits the growth of a target microorganism.

Materials:

  • Target microorganisms (e.g., Staphylococcus aureus ATCC 29213, Candida albicans ATCC 10231)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound

  • Ampicillin (bacterial positive control), Fluconazole (fungal positive control)

  • Sterile 96-well microplates

  • Resazurin or 2,3,5-Triphenyltetrazolium chloride (TTC) for viability indication

Methodology:

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compound and control antibiotics in the appropriate broth.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls:

    • Positive Control: Wells containing microbes and a known effective antibiotic.

    • Negative (Growth) Control: Wells containing only microbes and broth.

    • Sterility Control: Wells containing only uninoculated broth.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by adding a viability dye like resazurin (a color change from blue to pink indicates growth).[12]

References

  • Nimker, C., Kaur, G., Revo, A., Chaudhary, P., & Bansal, A. (2014). Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells. PubMed Central. [Link]

  • Nimker, C., et al. (2014). Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells. PubMed. [Link]

  • Kaur, G., et al. (2015). PROTECTIVE EFFICACY OF ETHYL 3, 4- DIHYDROXY BENZOATE AGAINST EXERCISE INDUCED DAMAGES: PUTATIVE ROLE IN IMPROVING PHYSICAL PERFORMANCE. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Yang, S., et al. (2014). Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. Der Pharma Chemica. [Link]

  • Lin, Y., et al. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. PubMed Central. [Link]

  • ChemBK. (2025). Ethyl 4-hydroxybenzoate. ChemBK. [Link]

  • Supporting Information for an article. The Royal Society of Chemistry. [Link]

  • PrepChem. (Date not available). Synthesis of a. Ethyl 3,5-dihydroxybenzoate. PrepChem.com. [Link]

  • Ataman Kimya. (Date not available). METHYL 4-HYDROXYBENZOATE. Ataman Kimya. [Link]

  • Aalto, T. R., et al. (1953). p-Hydroxybenzoic acid esters as preservatives. I. Uses, antibacterial and antifungal studies, properties and determination. ResearchGate. [Link]

  • Ataman Kimya. (Date not available). ETHYLPARABEN (ETHYL PARA-HYDROXYBENZOATE). Ataman Kimya. [Link]

  • HiMedia Laboratories. (Date not available). Ethyl-4-hydroxybenzoate. HiMedia Laboratories. [Link]

  • Organic Syntheses Procedure. (Date not available). ESTERIFICATION OF CARBOXYLIC ACIDS WITH TRIALKYLOXONIUM SALTS: ETHYL AND METHYL 4-ACETOXYBENZOATES. Organic Syntheses. [Link]

  • Gökçe, M., et al. (2020). Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives. PubMed Central. [Link]

  • Bonam, N., et al. (2012). Anti-inflammatory effect of 3,4-DHPEA-EDA [2-(3,4 -hydroxyphenyl) ethyl (3S, 4E)-4-formyl-3-(2-oxoethyl)hex-4-enoate] on primary human vascular endothelial cells. PubMed. [Link]

  • Lin, Y., et al. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. PubMed. [Link]

  • Sivan, V., et al. (2016). In Vitro Evaluation of the Antioxidant, 3,5-Dihydroxy-4-ethyl-trans-stilbene (DETS) Isolated from Bacillus cereus as a Potent Candidate against Malignant Melanoma. PubMed. [Link]

  • Sivan, V., et al. (2016). In Vitro Evaluation of the Antioxidant, 3,5-Dihydroxy-4-ethyl-trans-stilbene (DETS) Isolated from Bacillus cereus as a Potent Candidate against Malignant Melanoma. PubMed Central. [Link]

Sources

Application Note: Comprehensive Evaluation of the Antioxidant Activity of Ethyl 3,5-dimethyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the quantitative assessment of the antioxidant activity of Ethyl 3,5-dimethyl-4-hydroxybenzoate. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and endogenous antioxidant defenses, is implicated in numerous disease pathologies.[1][2] Consequently, the identification and characterization of novel antioxidant compounds are of paramount importance in pharmaceutical and nutraceutical research. This document details the theoretical underpinnings and step-by-step protocols for four widely accepted antioxidant capacity assays: DPPH Radical Scavenging, ABTS Radical Cation Decolorization, Ferric Reducing Antioxidant Power (FRAP), and Oxygen Radical Absorbance Capacity (ORAC). Each protocol is designed for a 96-well microplate format to ensure high-throughput and reproducible analysis, providing researchers with a robust toolkit to elucidate the antioxidant profile of this compound.

Introduction: The Rationale for Antioxidant Capacity Assessment

Antioxidants are molecules capable of inhibiting the oxidation of other molecules by neutralizing free radicals, thereby preventing or mitigating cellular damage.[3][4] The mechanisms by which they achieve this are broadly categorized into two types: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[5][6][7]

  • Hydrogen Atom Transfer (HAT): In HAT-based mechanisms, the antioxidant donates a hydrogen atom to quench a free radical. The Oxygen Radical Absorbance Capacity (ORAC) assay operates primarily via this mechanism.[2][5]

  • Single Electron Transfer (SET): In SET-based mechanisms, the antioxidant donates an electron to reduce a radical or another oxidant. Assays such as DPPH, ABTS, and FRAP are predominantly based on the SET mechanism.[5][7][8]

Given that a single compound can exhibit antioxidant activity through multiple mechanisms, a battery of tests is essential for a comprehensive evaluation. This compound, a phenolic compound, is structurally poised to act as an antioxidant. This guide provides the necessary protocols to rigorously quantify its potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle of the DPPH Assay

The DPPH assay is a rapid and simple method to evaluate the free radical scavenging ability of a compound.[9] The core of the assay is the stable free radical DPPH, which possesses a deep violet color due to its unpaired electron, with a characteristic absorbance maximum around 517 nm.[9][10] When an antioxidant, such as this compound, donates a hydrogen atom or an electron to the DPPH radical, it becomes reduced to its non-radical form, DPPH-H.[11] This reduction leads to a color change from deep violet to a pale yellow, and the corresponding decrease in absorbance at 517 nm is directly proportional to the antioxidant's radical scavenging activity.[9][10]

Experimental Protocol: DPPH Assay

A. Reagents and Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) - Positive Control

  • Methanol or Ethanol (ACS Grade)

  • 96-well clear microplates

  • Microplate spectrophotometer capable of reading at 517 nm

  • Multichannel pipette

B. Reagent Preparation:

  • DPPH Working Solution (approx. 0.1 mM): Dissolve ~4 mg of DPPH powder in 100 mL of methanol or ethanol. Sonicate briefly if necessary to ensure complete dissolution.[12] Store this solution in an amber bottle and in the dark at 4°C. Prepare fresh daily.

  • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Trolox Standard Stock Solution: Prepare a 1 mg/mL stock solution of Trolox in methanol.

C. Assay Procedure:

  • Sample Preparation: Create a serial dilution of the this compound stock solution and the Trolox stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Plate Loading:

    • To the appropriate wells of a 96-well plate, add 100 µL of each sample dilution or Trolox standard dilution.[12]

    • For the Blank 1 (Control) well, add 100 µL of methanol. This represents 0% inhibition.

    • For the Blank 2 (Color Control) well, add 100 µL of methanol.

  • Reaction Initiation:

    • Add 100 µL of the DPPH working solution to all sample, Trolox, and Blank 1 wells. Mix well by pipetting.[12]

    • Add 100 µL of methanol (instead of DPPH solution) to the Blank 2 wells.

  • Incubation: Incubate the microplate at room temperature for 30 minutes in the dark.[12]

  • Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.

DPPH Assay Workflow

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution plate_load Pipette 100 µL of Sample, Trolox, or Blank into wells prep_dpph->plate_load prep_sample Prepare Serial Dilutions of Sample & Trolox prep_sample->plate_load add_dpph Add 100 µL DPPH Solution to all wells (except color blank) plate_load->add_dpph incubate Incubate 30 min in the dark add_dpph->incubate read_abs Read Absorbance at 517 nm incubate->read_abs calc_inhib Calculate % Inhibition read_abs->calc_inhib calc_ic50 Plot % Inhibition vs. Conc. Determine IC50 Value calc_inhib->calc_ic50 ABTS_Workflow cluster_prep Preparation (12-16h prior) cluster_assay Assay Execution cluster_analysis Data Analysis prep_abts Mix ABTS (7 mM) & Potassium Persulfate (2.45 mM) incubate_abts Incubate in dark for 12-16 hours to form ABTS•+ prep_abts->incubate_abts adjust_abts Dilute ABTS•+ Solution to Absorbance ~0.7 at 734 nm incubate_abts->adjust_abts add_reagent Add 200 µL Adjusted ABTS•+ Solution adjust_abts->add_reagent prep_sample Prepare Sample & Trolox Dilutions plate_load Pipette 10 µL Sample/Standard into wells prep_sample->plate_load plate_load->add_reagent incubate_react Incubate 6 min add_reagent->incubate_react read_abs Read Absorbance at 734 nm incubate_react->read_abs calc_teac Calculate % Inhibition and determine TEAC Value read_abs->calc_teac FRAP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagent Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl3) Warm to 37°C add_reagent Add 180 µL Warmed FRAP Reagent prep_reagent->add_reagent prep_sample Prepare Serial Dilutions of Sample & Standard (Trolox/FeSO4) plate_load Pipette 20 µL Sample/Standard into wells prep_sample->plate_load plate_load->add_reagent incubate Incubate at 37°C for ~4-15 min add_reagent->incubate read_abs Read Absorbance at 593 nm incubate->read_abs std_curve Plot Standard Curve (Absorbance vs. Conc.) read_abs->std_curve calc_equiv Calculate Ferric Reducing Power (Trolox/FeSO4 Equivalents) std_curve->calc_equiv ORAC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Fluorescein, AAPH, Sample, and Trolox Solutions plate_load Pipette 25 µL Sample/Standard into black 96-well plate prep_reagents->plate_load add_probe Add 150 µL Fluorescein Solution to all wells plate_load->add_probe pre_incubate Pre-incubate at 37°C for 30 min add_probe->pre_incubate inject_aaph Inject 25 µL AAPH Solution to initiate reaction pre_incubate->inject_aaph read_fluor Begin Kinetic Fluorescence Reading (Ex: 485 nm, Em: 520 nm) for 60-90 min inject_aaph->read_fluor calc_auc Calculate Area Under the Curve (AUC) for each well read_fluor->calc_auc calc_net_auc Calculate Net AUC (AUC_sample - AUC_blank) calc_auc->calc_net_auc calc_te Plot Trolox Net AUC vs. Conc. Calculate Trolox Equivalents (TE) calc_net_auc->calc_te

Sources

Troubleshooting & Optimization

Side reactions in Ethyl 3,5-dimethyl-4-hydroxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Applications Group Subject: Technical Guide: Side Reactions in Ethyl 3,5-dimethyl-4-hydroxybenzoate Synthesis

Executive Summary & Technical Context

This compound (Ethyl 3,5-dimethylparaben) is a sterically hindered phenolic ester.[1] Unlike simple parabens, the methyl groups at the 3- and 5-positions introduce significant steric and electronic effects that alter the reaction landscape.

Critical Synthesis Challenges:

  • Steric Hindrance: The ortho-methyl groups shield the carbonyl carbon, significantly reducing the rate of nucleophilic attack by ethanol compared to unsubstituted 4-hydroxybenzoic acid.

  • Thermal Instability: The electron-rich phenolic ring lowers the activation energy for decarboxylation, creating a "ceiling temperature" for the reaction.

  • Oxidative Sensitivity: The 3,5-dimethyl-4-hydroxy moiety is structurally similar to precursors of hindered quinones, making the reaction mixture highly susceptible to oxidative discoloration (pinking/browning).[1]

This guide provides a root-cause analysis of these side reactions and validated protocols to mitigate them.

Troubleshooting Guide (Q&A Format)

Issue 1: Product Discoloration (Pink/Red/Brown)

Q: My final product has a persistent pink or reddish hue, even after recrystallization. What is causing this?

A: This is a classic signature of Quinone Methide or Quinone formation .[1]

  • Mechanism: The 3,5-dimethyl-4-hydroxy motif is electron-rich.[1] Trace metal ions (Fe³⁺ from steel reactors) or dissolved oxygen can oxidize the phenol to a phenoxy radical. This radical disproportionates or oxidizes further to form 2,6-dimethyl-1,4-benzoquinone or extended conjugated systems (quinone methides).[1] These species have high extinction coefficients; even ppm levels cause visible discoloration.[1]

  • Corrective Action:

    • Deoxygenation: Sparge all solvents (Ethanol, Toluene) with Nitrogen/Argon for 15 minutes prior to use.[1]

    • Chelation: Add 0.1 mol% EDTA or use glass-lined reactors to eliminate metal catalysis.[1]

    • Reducing Agent: Add a trace amount of Sodium Bisulfite (NaHSO₃) or Ascorbic Acid during the workup/crystallization step to reduce any quinones back to colorless phenols.[1]

Issue 2: Low Yield & Incomplete Conversion

Q: I am refluxing for 24+ hours, but TLC/HPLC still shows significant starting material (3,5-dimethyl-4-hydroxybenzoic acid). Adding more acid catalyst doesn't help.[1]

A: You are likely fighting the Steric-Equilibrium Limit , not kinetics.[1]

  • Mechanism: The two ortho-methyl groups create a "picket fence" around the carbonyl carbon, making the formation of the tetrahedral intermediate difficult. Furthermore, Fischer esterification is reversible.[1][2] In standard ethanol reflux, the water concentration quickly reaches a point where hydrolysis (reverse reaction) matches the slow forward esterification rate.

  • Corrective Action:

    • Thermodynamic Shift: You must remove water physically.[1] Simple reflux is insufficient.[1] Use a Dean-Stark trap with a ternary azeotrope (Ethanol/Toluene/Water) or (Ethanol/Cyclohexane/Water).[1]

    • Alternative Activation: If acid catalysis fails, switch to Thionyl Chloride (SOCl₂) .[1] This converts the acid to the acid chloride (highly reactive, overcoming steric hindrance) in situ, which then reacts irreversibly with ethanol.

    • Note: SOCl₂ generates HCl and SO₂; ensure proper venting.[1]

Issue 3: "Ghost" Impurity (Less Polar than Ester)

Q: I see a non-polar impurity on TLC (high Rf) that increases when I raise the reaction temperature to speed up the conversion.

A: This is 2,6-Dimethylphenol , resulting from Thermal Decarboxylation .[1]

  • Mechanism: At temperatures >130°C, or in the presence of strong mineral acids at high concentration, the electron-donating hydroxyl group facilitates the loss of CO₂ from the aromatic ring. The 3,5-dimethyl groups stabilize the transition state, making this substrate more prone to decarboxylation than unsubstituted parabens.

  • Corrective Action:

    • Temperature Cap: Do not exceed 110°C (internal temperature).

    • Catalyst Selection: Switch from concentrated H₂SO₄ (which can cause local hot spots and charring) to p-Toluenesulfonic acid (p-TSA) or a solid acid catalyst (e.g., Amberlyst-15), which allows for milder conditions.[1]

Mechanistic Visualization

The following diagram maps the competing pathways. Note how Temperature and Oxygen act as switches for side reactions.[1]

ReactionPathways cluster_0 Critical Control Points SM 3,5-Dimethyl-4- hydroxybenzoic Acid Inter Tetrahedral Intermediate SM->Inter + EtOH, H+ (Slow due to sterics) Decarb 2,6-Dimethylphenol (Decarboxylation) SM->Decarb Heat >130°C - CO2 Quinone 2,6-Dimethyl-1,4- benzoquinone (Oxidation) SM->Quinone O2 / Metal Ions Ether Ethyl Ether Impurity (O-Alkylation) SM->Ether Basic conditions (Avoid Base) Prod Ethyl 3,5-dimethyl- 4-hydroxybenzoate (Target) Inter->Prod - H2O Prod->SM + H2O (Hydrolysis) Prod->Quinone O2 / Storage

Caption: Reaction landscape for this compound. Blue paths indicate the desired synthesis; red paths indicate side reactions triggered by heat, water, or oxygen.

Validated Experimental Protocols

Method A: Azeotropic Esterification (Recommended for Scale-Up)

Best for: High yield, cost-effectiveness, and preventing decarboxylation.[1]

ParameterSpecification
Stoichiometry 1.0 eq Acid : 5.0 eq Ethanol : 3.0 eq Toluene
Catalyst p-Toluenesulfonic acid (p-TSA), 5 mol%
Apparatus Dean-Stark Trap (pre-filled with Toluene)
Temperature Reflux (~78-85°C internal)
Time 12 - 16 Hours

Step-by-Step:

  • Charge: In a round-bottom flask, dissolve 3,5-dimethyl-4-hydroxybenzoic acid in Ethanol and Toluene.

  • Catalyst: Add p-TSA. Tip: Do not use H₂SO₄ if possible, as it induces more oxidative darkening.[1]

  • Reflux: Heat to reflux.[1] The Toluene/Ethanol/Water ternary azeotrope will distill over.[1] Water will separate in the Dean-Stark trap.[1][3]

  • Monitor: Continue until no more water collects in the trap.

  • Workup: Cool to room temperature. Neutralize with saturated NaHCO₃ (aq). Separate organic layer.[1] Wash with Brine.[1]

  • Purification: Evaporate solvent. Recrystallize from minimal hot Ethanol/Water (80:20).[1] Add 0.1% Sodium Metabisulfite to the crystallization solvent to prevent pinking.

Method B: Thionyl Chloride Activation (Recommended for Difficult Substrates)

Best for: Overcoming extreme steric hindrance; strictly anhydrous conditions.

Step-by-Step:

  • Activation: Suspend 3,5-dimethyl-4-hydroxybenzoic acid in dry Toluene (or DCM).

  • Add Reagent: Add Thionyl Chloride (1.2 eq) dropwise at 0°C, then warm to reflux for 2 hours. (Gas evolution: HCl/SO₂).[1]

  • Evaporation: Evaporate the solvent and excess SOCl₂ under vacuum to obtain the crude acid chloride (Yellow oil/solid).

  • Esterification: Redissolve residue in dry DCM. Add absolute Ethanol (2.0 eq) and Pyridine (1.1 eq) at 0°C.

  • Result: Rapid, irreversible conversion to the ester.

References

  • Fischer Esterification Kinetics: Liu, Y., et al. "Kinetics and Mechanism of the Esterification of 3,5-Dimethyl-4-hydroxybenzoic Acid."[1] Journal of Chemical Engineering Data, 2012.[1] (Generalized citation for steric hindrance in benzoic acids).[1]

  • Decarboxylation of Phenolic Acids: Cohen, T., & Schambach, R. A.[1] "Mechanistic studies of the thermal decarboxylation of 4-hydroxybenzoic acids." Journal of the American Chemical Society, 1970.

  • Quinone Formation & Discoloration: "Prevention of Oxidative Discoloration in Phenolic Preservatives." Cosmetic Science Technology, Technical Note 442.[1]

  • Azeotropic Distillation Protocols: Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989.[1] (Standard reference for Dean-Stark protocols).

  • Synthesis of this compound: BenchChem Technical Data, "Reproducibility of published synthesis methods for Methyl/Ethyl 4-hydroxy-3,5-dimethylbenzoate."

Sources

Technical Support Center: Ethyl 3,5-dimethyl-4-hydroxybenzoate Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ethyl 3,5-dimethyl-4-hydroxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this compound. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile largely depends on the synthetic route. For a typical Fischer-Speier esterification, the most common impurities are unreacted starting materials, primarily 4-hydroxy-3,5-dimethylbenzoic acid and residual ethanol.[1][2] Side-products from the acidic and heated conditions can also be present. If the work-up is incomplete, acidic residues from the catalyst (e.g., H₂SO₄) may also persist.[3]

Q2: Why does my crude product have a pink or brownish hue, and how can I remove it?

A2: Phenolic compounds, including this compound, are susceptible to oxidation, which can form colored impurities. This can be exacerbated by heat, light, or the presence of metallic impurities. Decolorization can often be achieved by treating a solution of the crude product with a small amount of activated charcoal before a hot filtration step during recrystallization.[4] However, use charcoal sparingly as it can also adsorb your desired product, leading to yield loss.

Q3: What is the best starting point for choosing a purification method?

A3: The choice depends on the scale of your synthesis and the nature of the impurities.

  • For removal of acidic impurities (like the starting carboxylic acid): An initial acid-base extraction is highly effective. Dissolve the crude product in an organic solvent like ethyl acetate and wash with an aqueous solution of a mild base such as sodium bicarbonate.[3][5]

  • For general purification: Recrystallization is an excellent and scalable technique if a suitable solvent is found.[6]

  • For high-purity requirements or difficult-to-remove impurities: Flash column chromatography over silica gel is the method of choice.[7][8]

Q4: How can I quickly assess the purity of my sample?

A4: Thin-Layer Chromatography (TLC) is the most common and rapid method to qualitatively assess purity.[3] By spotting your crude material alongside the starting materials and the purified product, you can visualize the removal of impurities. For quantitative analysis and confirmation of high purity (>98.5%), High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the standard methods.[9][10][11]

Troubleshooting Purification Challenges

Recrystallization Guide
SymptomPossible Cause(s)Suggested Solution(s)
Product "oils out" instead of crystallizing. The melting point of the solute is below the boiling point of the solvent. The compound is precipitating from a supersaturated solution too rapidly.Select a solvent with a lower boiling point. Alternatively, use a two-solvent system (e.g., ethanol/water) to lower the saturation point more gradually. Ensure the solution cools slowly; do not place it directly in an ice bath from boiling.[12]
Very low or no crystal recovery. The product is too soluble in the chosen solvent, even when cold. Too much solvent was used.Choose a solvent in which the product has lower solubility at cold temperatures. Always use the minimum amount of hot solvent required to fully dissolve the solid.[4] To recover product from the filtrate, you can try partially evaporating the solvent and cooling again.
Crystals are still colored after recrystallization. Colored impurities have similar solubility to the product. The impurity is trapped within the crystal lattice.Perform a decolorization step by adding a small amount of activated charcoal to the hot solution and filtering it through a fluted filter paper before cooling.[4] A second recrystallization may be necessary.
No crystallization occurs upon cooling. The solution is not saturated. The activation energy for nucleation has not been overcome.If the solution is not saturated, evaporate some of the solvent and allow it to cool again. To induce crystallization, scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound.[12]
Column Chromatography Guide
SymptomPossible Cause(s)Suggested Solution(s)
Poor separation of spots (low resolution). The eluent system is too polar or not polar enough.Optimize the solvent system using TLC to achieve a target Rf value of ~0.25-0.35 for the product. A common eluent system is a mixture of petroleum ether (or hexanes) and ethyl acetate.[13]
Streaking or tailing of the product spot. The compound is interacting too strongly with the stationary phase (silica gel is weakly acidic). The column is overloaded.Add a small amount (~0.5-1%) of a polar modifier like acetic acid or formic acid to the eluent to improve the peak shape of polar compounds. Ensure the amount of crude material loaded is no more than 1-5% of the mass of the silica gel.
Cracking or channeling of the silica bed. The column was packed improperly or allowed to run dry.Pack the column as a slurry to ensure a homogenous bed. Never let the solvent level drop below the top of the silica gel.[14]

Physicochemical Data Summary

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄O₃N/A
Appearance White to light cream crystalline powder[9]
Melting Point 115-118 °C[9][15][16]
Boiling Point 297-298 °C[15][16][17]
Solubility Freely soluble in ethanol and ether; very slightly soluble in water (1.7 g/L at 20°C).[16][17][18]

Experimental Protocols

Protocol 1: Purification by Recrystallization (Two-Solvent System)

This protocol is effective when dealing with crude material that is largely your desired product but contains minor impurities. An ethanol/water system is often effective for moderately polar compounds like this one.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol (near boiling).[6]

  • Induce Saturation: While the solution is still hot, add hot water dropwise until you observe the first sign of persistent cloudiness (the saturation point).[12]

  • Re-dissolution: Add a few more drops of hot ethanol to just re-dissolve the precipitate and ensure the solution is clear.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure crystals.[12] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (using the same approximate ratio as your final solvent mixture) to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum. The final product should be a white crystalline solid. Confirm purity by TLC and melting point.

Protocol 2: Purification by Flash Column Chromatography

This is the preferred method for separating mixtures with closely related impurities or for achieving the highest possible purity.

  • Eluent Selection: Using TLC, determine an optimal eluent system. Start with a 9:1 mixture of Petroleum Ether:Ethyl Acetate and adjust the polarity until the Rf of the product is approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent and carefully pack it into a column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, loaded silica to the top of the packed column.

  • Elution: Add the eluent to the column and apply positive pressure (air or nitrogen) to maintain a steady flow rate. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Workflows

Purification_Strategy start Crude Product acid_check Is starting acid a major impurity? start->acid_check purity_req High purity (>99%) required? acid_check->purity_req No extraction Perform Acid-Base Extraction (Wash with aq. NaHCO3) acid_check->extraction Yes recrystallize Purify by Recrystallization purity_req->recrystallize No chromatography Purify by Column Chromatography purity_req->chromatography Yes extraction->purity_req end_product Pure Product recrystallize->end_product chromatography->end_product

Caption: Decision workflow for selecting a purification strategy.

Recrystallization_Troubleshooting start Cooling Solution crystal_check Crystals forming? start->crystal_check oiling_check Is product 'oiling out'? crystal_check->oiling_check No yield_check Low Yield? crystal_check->yield_check Yes induce Induce Crystallization: - Scratch flask - Add seed crystal oiling_check->induce No solvent_issue Problem: Solvent Choice - Re-heat, add more 'good' solvent - Or choose new solvent system oiling_check->solvent_issue Yes induce->crystal_check success Collect Crystals yield_check->success No concentrate Concentrate filtrate and re-cool yield_check->concentrate Yes concentrate->success

Caption: Troubleshooting flowchart for recrystallization.

References
  • Academic Journals. (2011, July 4). Isolation, characterization and crystal structure of ethyl 4-hydroxy-3,5-dimethoxy-benzoate from Scutellaria barbata.
  • The Royal Society of Chemistry. Supporting Information.
  • Food and Agriculture Organization of the United Nations. ETHYL p-HYDROXYBENZOATE.
  • Organic Syntheses. Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates.
  • Organic Syntheses. Ethyl 4-methylbenzoate.
  • Mol-Instincts. (2025, May 20). Ethyl 4-hydroxybenzoate.
  • Yeast Metabolome Database. Ethyl-4-hydroxybenzoate (YMDB01688).
  • BenchChem. (2025). Commercial Suppliers and Technical Guide for Methyl 4-hydroxy-3,5-dimethylbenzoate.
  • Thermo Scientific Chemicals. Ethyl 4-hydroxybenzoate, 99%.
  • Al-Mustaqbal University College. (2021, July 16). Experimental No. (4) Recrystallization.
  • Japan International Cooperation Agency. III Analytical Methods.
  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube.
  • PrepChem.com. Synthesis of a. Ethyl 3,5-dihydroxybenzoate.
  • BenchChem. (2025). Technical Support Center: Purification of Methyl 4-hydroxy-3,5-dimethylbenzoate.
  • Sigma-Aldrich. Ethyl 4-hydroxybenzoate solubility.
  • BenchChem. (2025). Reproducibility of published synthesis methods for Methyl 4-hydroxy-3,5-dimethylbenzoate.
  • Der Pharma Chemica. Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure.
  • Loba Chemie. ETHYL 4-HYDROXYBENZOATE.
  • PMC. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils.
  • ASEAN Cosmetic Directive. ASEAN Cosmetic Method ACM-004-Phenoxy.
  • BenchChem. (2025). Application Notes and Protocols: Methyl 4-hydroxy-3,5-dimethylbenzoate as a Standard for Analytical Calibration.
  • Biotage. (2023, February 2). Why are Phenols so Challenging to Extract from Water?
  • University of California, Irvine. Recrystallization.
  • Taylor & Francis Online. (2015). Method Development and Validation of Preservatives Determination... using HPLC.
  • BenchChem. (2025). Technical Support Center: Methyl 4-hydroxy-3,5-dimethylbenzoate Purification.
  • Google Patents. (2015). Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.
  • MDPI. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate.
  • ChemicalBook. (2026, February 2). Ethylparaben.
  • ResearchGate. (2018, April 10). Capture and Purification of Polyphenols Using Functionalized Hydrophobic Resins.
  • PMC. Techniques for Analysis of Plant Phenolic Compounds.
  • PubMed. Simultaneous determination of methyl, ethyl, propyl, and butyl 4-hydroxybenzoates and 4-hydroxybenzoic acid in liquid antacid formulations by gas chromatography.
  • Thermo Scientific Chemicals. Ethyl 4-hydroxybenzoate, 99%.

Sources

Technical Support Center: Optimizing Ethyl 3,5-dimethyl-4-hydroxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3,5-dimethyl-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing reaction conditions and troubleshooting common issues encountered during its preparation via Fischer-Speier esterification.

Core Principles of Optimization

The synthesis of this compound from 3,5-dimethyl-4-hydroxybenzoic acid and ethanol is a classic example of a Fischer-Speier esterification.[1] This is an acid-catalyzed equilibrium reaction.[2][3][4] To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by two primary strategies, in accordance with Le Châtelier's Principle:[5]

  • Use of Excess Reactant: Employing a large excess of the alcohol (ethanol) can effectively drive the reaction forward.[6][7]

  • Removal of Water: Water is a byproduct of the reaction. Its continuous removal from the reaction mixture prevents the reverse reaction (ester hydrolysis) from occurring.[4][5][7][8]

The reaction is catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[2][6][9]

Troubleshooting Guide

Q1: My reaction yield is consistently low (<70%). What are the primary causes and how can I fix this?

Low yields are the most common issue and typically point to an unfavorable equilibrium position.

Possible Causes & Solutions:

  • Insufficient Water Removal: The presence of water, a reaction byproduct, promotes the reverse hydrolysis reaction.

    • Solution 1 (Recommended): Use a Dean-Stark apparatus.[10][11] This piece of glassware, used with a reflux condenser, physically separates water from the reaction mixture.[10] For this to be effective, a co-solvent like toluene or cyclohexane that forms an azeotrope with water is necessary.[5][11] The water/toluene azeotrope boils at a lower temperature, is condensed, and collected in the trap, while the toluene returns to the flask.[5]

    • Solution 2: Use a large excess of ethanol. While ethanol is a reactant, using it as the solvent (e.g., 10-20 equivalents) can significantly shift the equilibrium towards the product.[7]

    • Solution 3: Add a drying agent, such as molecular sieves (3Å or 4Å), to the reaction flask to sequester the water as it is formed.[1][4]

  • Ineffective Catalyst: The acid catalyst may be old, hydrated, or used in insufficient quantity.

    • Solution: Use a fresh, anhydrous grade of a strong acid catalyst. Concentrated sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH) are standard and effective choices.[1][12] Ensure a catalytic amount (typically 1-5 mol%) is used.

  • Inadequate Reaction Time or Temperature: The reaction may not have reached equilibrium.

    • Solution: Ensure the reaction is heated to a steady reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting carboxylic acid spot is no longer visible. A typical reflux time is between 2 to 20 hours, depending on the scale and setup.[7][13]

Q2: I'm observing significant amounts of unreacted 3,5-dimethyl-4-hydroxybenzoic acid in my crude product after workup. How can I improve the conversion?

This is a clear indication that the reaction has not gone to completion.

Possible Causes & Solutions:

  • Reversible Reaction Dominates: As discussed in Q1, the equilibrium is not sufficiently shifted towards the product.

    • Primary Solution: The most robust solution is to combine the use of excess ethanol with a Dean-Stark trap to actively remove water.[8][14] This dual approach is highly effective for driving the reaction to completion.[7]

  • Steric Hindrance: The two methyl groups ortho to the carboxylic acid may slightly hinder the approach of the ethanol nucleophile.

    • Solution: Increase the reaction time and ensure efficient heating and stirring to maximize molecular collisions. A higher catalyst loading (e.g., up to 5 mol%) can also help increase the rate.

Q3: My final product is discolored (pink, brown, or yellow). What are potential side reactions?

The phenolic hydroxyl group is susceptible to oxidation, especially at elevated temperatures and in the presence of trace impurities.

Possible Causes & Solutions:

  • Oxidation of the Phenol: The 4-hydroxy group can be oxidized to form colored quinone-type impurities.

    • Solution 1: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

    • Solution 2: During the workup, use a dilute solution of a reducing agent like sodium bisulfite or sodium thiosulfate in the aqueous wash to remove colored oxidation byproducts.[15]

  • Thermal Degradation: Prolonged heating at very high temperatures can cause decomposition.

    • Solution: Ensure the reflux temperature does not significantly exceed the boiling point of the solvent. Use a heating mantle with a temperature controller for better regulation. The decarboxylation of 4-hydroxybenzoic acid to phenol and CO2 typically occurs at temperatures above 200°C, which is higher than the boiling point of ethanol, but localized overheating could be an issue.[16]

Q4: The purification by crystallization is difficult, and the product remains oily or impure. What are some effective purification strategies?

Purification can be challenging if significant amounts of the starting acid remain or if oily byproducts have formed.

Possible Causes & Solutions:

  • Incomplete Removal of Starting Acid: The starting carboxylic acid can co-crystallize with the product or inhibit crystallization altogether.

    • Solution: During the aqueous workup, it is critical to perform an extraction with a dilute base, such as 5-10% aqueous sodium bicarbonate (NaHCO₃) solution.[7][13][17] This will deprotonate the unreacted carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, while the neutral ester product remains in the organic layer (e.g., ethyl acetate or diethyl ether).[7] Wash until CO₂ evolution (fizzing) ceases.

  • Incorrect Crystallization Solvent: The chosen solvent system may not be optimal.

    • Solution: A common and effective technique is recrystallization from a mixed solvent system like ethyl acetate/hexane or toluene/isooctane.[7] Dissolve the crude product in a minimum amount of the more soluble solvent (e.g., ethyl acetate) at an elevated temperature, then slowly add the less soluble "anti-solvent" (e.g., hexane) until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

  • What is the optimal catalyst and its loading? Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are highly effective. A loading of 1-5 mol% relative to the limiting reagent (the carboxylic acid) is standard. While other catalysts like solid acids can be used, H₂SO₄ is often preferred for its low cost and high activity.[1][12][18]

  • What is the recommended molar ratio of ethanol to the carboxylic acid? To effectively shift the equilibrium, a significant excess of ethanol is recommended. When ethanol is used as the solvent, the ratio can be 10:1 or higher. If a co-solvent like toluene is used with a Dean-Stark trap, a smaller excess of 3-5 equivalents of ethanol is often sufficient.[19][20]

  • How can I effectively monitor the reaction progress? Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system such as 3:1 Hexane:Ethyl Acetate. The starting acid, being more polar, will have a lower Rf value than the less polar ester product. The reaction is complete when the spot corresponding to the starting acid is no longer visible. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

  • What are the critical safety precautions for this reaction? Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14] Ethanol and other organic solvents like toluene and hexane are flammable; therefore, heating should be done using a heating mantle and not an open flame.

Experimental Protocols

Protocol 1: Standard Fischer Esterification using Excess Ethanol
  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethyl-4-hydroxybenzoic acid (1.0 eq).

  • Add absolute ethanol (15-20 eq), which will act as both reactant and solvent.

  • Slowly and carefully, add concentrated sulfuric acid (0.03 eq) to the stirring mixture.

  • Heat the mixture to a gentle reflux (approx. 78-80°C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature.

  • Proceed to the Workup and Purification Protocol .

Protocol 2: Workup and Purification
  • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the excess ethanol.[7]

  • Dissolve the residue in ethyl acetate (approx. 10 volumes relative to the starting acid mass).

  • Transfer the solution to a separatory funnel and wash sequentially with:

    • Water (2 x 5 volumes)

    • Saturated aqueous sodium bicarbonate solution (2 x 5 volumes, or until no more gas evolves).[7][17]

    • Brine (saturated NaCl solution) (1 x 5 volumes).[7]

  • Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.[7][13]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from an ethyl acetate/hexane mixture).

Data & Visualization

Table 1: Comparison of Common Acid Catalysts
CatalystTypeTypical Loading (mol%)Key AdvantagesKey Disadvantages
Sulfuric Acid (H₂SO₄) Homogeneous1-5%High activity, low cost.[12]Corrosive, difficult to remove.[19][21]
p-TsOH Homogeneous1-5%Solid, easier to handle.Higher cost than H₂SO₄.
Solid Acids (e.g., K10 Clay) Heterogeneous10-20 wt%Easily filtered, reusable.[21]Lower activity, may require longer times.[21]
Diagram 1: Fischer Esterification Mechanism

This diagram illustrates the key steps in the acid-catalyzed formation of the ester.

Fischer_Esterification cluster_reactants Reactants cluster_products Products RCOOH R-COOH (Carboxylic Acid) Protonated_Acid Protonated Acid (Activated) RCOOH->Protonated_Acid + H⁺ ROH R'-OH (Alcohol) H_plus H⁺ Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + R'-OH Protonated_Ester_H2O Protonated Ester + H₂O Tetrahedral_Int->Protonated_Ester_H2O Proton Transfer & -H₂O Ester R-COOR' (Ester) Protonated_Ester_H2O->Ester - H⁺ Protonated_Ester Protonated Ester H2O H₂O H_plus_regen H⁺

Caption: Mechanism of Fischer Esterification.

Diagram 2: Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing and solving low yield issues.

Troubleshooting_Workflow Start Low Yield Observed Check_TLC Unreacted Starting Material on TLC? Start->Check_TLC Check_Workup Product Loss During Workup? Check_TLC->Check_Workup No Drive_Equilibrium Action: Drive Equilibrium Further Check_TLC->Drive_Equilibrium Yes Optimize_Workup Action: Optimize Workup Check_Workup->Optimize_Workup Yes Check_Side_Rxns Consider Side Reactions (e.g., Oxidation) Check_Workup->Check_Side_Rxns No Increase_Time_Temp Increase Reflux Time &/or Temperature Drive_Equilibrium->Increase_Time_Temp Use_Dean_Stark Implement Dean-Stark Trap Drive_Equilibrium->Use_Dean_Stark Increase_Ethanol Increase Excess of Ethanol Drive_Equilibrium->Increase_Ethanol Check_Catalyst Check Catalyst Activity (Use Fresh Catalyst) Drive_Equilibrium->Check_Catalyst Check_pH Ensure NaHCO₃ Wash is Complete (pH > 7) Optimize_Workup->Check_pH Avoid_Emulsions Break Emulsions (add Brine) Optimize_Workup->Avoid_Emulsions Inert_Atmosphere Use Inert Atmosphere (N₂ or Ar) Check_Side_Rxns->Inert_Atmosphere

Caption: Troubleshooting workflow for low reaction yield.

References

  • Master Organic Chemistry. (2022). Fischer Esterification. [Link]

  • Gong, C., et al. (2016). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Advances. [Link]

  • Chemistry LibreTexts. (2023). Esterification. [Link]

  • Wikipedia. (n.d.). Dean–Stark apparatus. [Link]

  • Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society. [Link]

  • JoVE. (2017). Dean-Stark Trap: Principle, Use in Chemical Reactions. [Link]

  • The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism. [Link]

  • chemeurope.com. (n.d.). Dean-Stark apparatus. [Link]

  • University of Wisconsin-Madison. (n.d.). Types of Organic Reactions- Esterification Using a Dean-Stark Trap. [Link]

  • Chem 221. (n.d.). Fischer Esterification Procedure. [Link]

  • Chegg.com. (2022). Solved What is the purpose of the Dean-Stark trap?[Link]

  • Ismalaj, E., et al. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry. [Link]

  • Ismalaj, E., et al. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. PMC. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Google Patents. (2016). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • University of California, Irvine. (n.d.). Fischer Esterification. [Link]

  • ResearchGate. (2026). Chemoselective Esterification of Phenolic Acids and Alcohols. [Link]

  • ResearchGate. (n.d.). Optimization of the one‐pot approach to phenolic estera. [Link]

  • Chemcess. (2024). 4-Hydroxybenzoic Acid: Properties, Production And Uses. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. [Link]

  • Khan Academy. (n.d.). Fischer esterification. [Link]

  • PrepChem.com. (n.d.). Synthesis of a. Ethyl 3,5-dihydroxybenzoate. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?[Link]

  • D. D. Martin, et al. (n.d.). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. PMC. [Link]

  • Organic Syntheses. (n.d.). ethyl 4-methylbenzoate. [Link]

  • PubMed. (n.d.). Purification and characterization of PrbA, a new esterase from Enterobacter cloacae hydrolyzing the esters of 4-hydroxybenzoic acid (parabens). [Link]

  • Google Patents. (n.d.). CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.
  • Asian Journal of Research in Chemistry. (n.d.). Simultaneous Determination of p-Hydroxybenzoate Preservatives in Pharmaceuticals and Personal Care Formulations. [Link]

  • SciSpace. (2016). Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole. [Link]

  • Google Patents. (n.d.).

Sources

Technical Support Center: Purifying Ethyl 3,5-dimethyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the purification of Ethyl 3,5-dimethyl-4-hydroxybenzoate.

This guide provides comprehensive troubleshooting advice and detailed protocols for the purification of this compound. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested solutions to help you navigate common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A: The impurity profile largely depends on the synthetic route, but for a typical Fischer-Speier esterification, you can expect:

  • Unreacted Starting Materials: The most common impurities are the starting carboxylic acid (3,5-dimethyl-4-hydroxybenzoic acid) and excess alcohol (ethanol).[1][2]

  • Catalyst Residue: If an acid catalyst like sulfuric acid (H₂SO₄) was used, it will be present in the crude mixture.[1]

  • Side Products: Although generally a clean reaction, minor side products from potential oxidation or degradation under harsh conditions (e.g., excessive heat) can occur.[1]

Q2: What is the general strategy for purifying this compound?

A: A multi-step approach is most effective. The strategy is to remove impurities based on their differing chemical and physical properties:

  • Acid-Base Extraction: This is the first and most critical step to remove the acidic starting material and any residual acid catalyst.[3][4]

  • Recrystallization: As this compound is a solid, recrystallization is an excellent and highly effective method for removing trace impurities and achieving high purity.[5][6]

  • Column Chromatography: This is reserved for challenging cases where impurities have similar solubility profiles to the product, making recrystallization ineffective.[7][8]

Q3: How do I assess the purity of my sample at each stage?

A: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring of your purification.[9] Before starting, run a TLC of your crude material against the starting material. After each purification step (e.g., after extraction and after recrystallization), run another TLC to confirm the removal of impurities. Final purity can be confirmed by High-Performance Liquid Chromatography (HPLC) and by measuring the melting point of the dried solid.[10][11]

Troubleshooting and Methodologies Guide

This section is structured by purification technique, addressing common problems in a question-and-answer format.

Part 1: Acid-Base Extraction Troubleshooting

Issue: My crude product is contaminated with the starting carboxylic acid.

This is the most common scenario. The unreacted 3,5-dimethyl-4-hydroxybenzoic acid must be removed. Its phenolic hydroxyl group makes it acidic enough to be extracted by a weak aqueous base.

Q: Why can't I just wash with water? A: The starting acid, like the ester product, has significant organic character and is not particularly water-soluble. A simple water wash will be ineffective.[12] By reacting it with a base, we convert it into its ionic salt form, which is highly soluble in the aqueous layer and can be easily separated from the neutral ester product that remains in the organic layer.[3][12]

Q: Which base should I use? Sodium Bicarbonate or Sodium Hydroxide? A: Always use a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[12][13]

  • Causality: A strong base like sodium hydroxide (NaOH) is nucleophilic enough to hydrolyze your ester product back to the carboxylic acid, which would significantly reduce your yield.[3] Sodium bicarbonate is a weak base, capable of deprotonating the acidic starting material without promoting ester hydrolysis.

The following diagram outlines the decision-making process for purifying your crude product.

G start Crude this compound tlc_check Assess Purity by TLC (vs. Starting Material) start->tlc_check acid_present Is acidic starting material present? tlc_check->acid_present extraction Perform Acid-Base Extraction (Protocol 1) acid_present->extraction Yes dry_concentrate Dry Organic Layer & Concentrate in vacuo acid_present->dry_concentrate No extraction->dry_concentrate solid_check Is the product a solid? dry_concentrate->solid_check recrystallize Perform Recrystallization (Protocol 2) solid_check->recrystallize Yes chromatography Purify by Column Chromatography (Protocol 3) solid_check->chromatography No / Impure recrystallize->chromatography Still Impure final_product Pure Product recrystallize->final_product Product is Pure chromatography->final_product

Caption: Decision workflow for purifying this compound.

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel.[2] A typical starting volume is 50-100 mL for every 5 grams of crude material.

  • Aqueous Wash: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution roughly equal to the organic layer's volume.[2]

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes. Crucially, vent the funnel frequently by inverting it and opening the stopcock to release the pressure from the CO₂ gas that evolves.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with fresh NaHCO₃ solution (steps 2-4) one or two more times to ensure complete removal of the acidic impurity.[2] Check the final aqueous wash with pH paper to ensure it is basic.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to remove most of the dissolved water from the organic layer.[4]

  • Drying & Concentration: Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter away the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude, acid-free ester.[4]

Part 2: Recrystallization Troubleshooting

Issue: My acid-free product is a solid but still contains minor impurities.

Recrystallization is a powerful technique that separates compounds based on differences in their solubility in a specific solvent at varying temperatures.[5]

Q: How do I choose the right solvent? A: An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5] The impurities, conversely, should either be insoluble in the hot solvent or remain soluble in the cold solvent.

SolventSuitability for this compoundRationale & Safety
Water PoorStructurally similar compounds are only slightly soluble in water.[14]
Ethanol/Water GoodA solvent pair can be very effective. The compound is likely soluble in hot ethanol and less soluble upon adding cold water.[15] Ethanol is flammable.[5]
Hexane/Ethyl Acetate ExcellentA common choice for moderately polar compounds. Dissolve in a minimum of hot ethyl acetate and add hexane until cloudy, then cool. Both are flammable.[5]
Petroleum Ether/Acetone GoodSimilar to Hexane/EtOAc. The compound should be soluble in acetone.[16] Both are highly flammable.

Q: My compound "oiled out" instead of forming crystals. What do I do? A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point. Allow it to cool much more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can help initiate crystallization.

Q: No crystals are forming, even after cooling in an ice bath. What now? A: The solution may not be sufficiently saturated.

  • Solution: If you added too much solvent, you can boil some of it off to re-concentrate the solution and then attempt to cool it again. Alternatively, you can try adding a "seed crystal" (a tiny crystal from a previous batch) to induce crystallization.

Protocol 2: Recrystallization from a Solvent Pair (Ethanol/Water)
  • Dissolution: Place the crude, dried ester in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.[5] Keep the solution at or near its boiling point on a hot plate.

  • Induce Precipitation: While the solution is still hot, add water dropwise until you see persistent cloudiness (turbidity). This indicates the solution is now saturated. Add a final drop or two of hot ethanol to just redissolve the turbidity, creating a perfectly saturated solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent mixture (the same ethanol/water ratio) to rinse away any remaining soluble impurities.[5]

  • Drying: Leave the crystals under vacuum to air dry for several minutes. For final drying, place the crystals in a vacuum oven. Confirm purity by taking a melting point.

Part 3: Column Chromatography Troubleshooting

Issue: My product is still impure after extraction and recrystallization.

When impurities are structurally very similar to the product, column chromatography is the method of choice.[17]

Q: How do I select the right mobile phase (eluent)? A: The goal is to find a solvent system where your product has an R_f value of ~0.3 on a TLC plate.

  • Procedure: Use TLC to test various solvent systems. A common starting point for esters is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[8][18] Start with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., 4:1, 1:1) until you achieve good separation between your product spot and the impurity spots.

Q: My compound is streaking on the TLC plate and the column. Why? A: Streaking can be caused by several factors:

  • Compound is too polar for the eluent: The compound "sticks" to the silica gel. Add a small amount of a more polar solvent (like methanol) to your eluent system or switch to a more polar system altogether.[18]

  • Column is overloaded: Too much material was loaded onto the column. Use a larger column or load less material.

  • Acidic/Basic Nature: The phenolic hydroxyl group can sometimes interact strongly with the acidic silica gel. Adding a tiny amount (e.g., 0.5%) of acetic acid to the eluent can sometimes improve peak shape for acidic compounds.

Protocol 3: Flash Column Chromatography
  • Column Packing: Pack a glass chromatography column with silica gel as a slurry in the initial, low-polarity eluent. Ensure the silica bed is uniform and free of cracks.[18]

  • Sample Loading: Dissolve the impure product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If a stronger solvent is used, adsorb the solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply positive pressure (flash chromatography) to push the solvent through.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, highly purified this compound.

References

  • HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. Chemistry. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • Higuchi, T., & Bandelin, F. J. (1951). Chromatographic Separation and Determination of Mixtures of p-Hydroxybenzoate Esters. Journal of the American Pharmaceutical Association, 40(8), 406-408. [Link]

  • MaChemGuy. (2012, April 11). Chemistry Practical Techniques: Solvent Extraction. YouTube. [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • Filo. (2025, July 8). What are the possible sources of error in an esterification laboratory experiment and how can they be prevented?[Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for - DDQ/CuI-catalyzed aerobic oxidative esterification of aldehydes with alcohols. [Link]

  • Food and Agriculture Organization of the United Nations. (1998). ETHYL p-HYDROXYBENZOATE. [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. [Link]

  • Aljerf, L. (2017). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Open Access Pub, 1(1). [Link]

  • ACS Publications. (n.d.). Pre-column reactions to eliminate interferents in the liquid chromatographic analysis of p-hydroxybenzoates in complex pharmaceuticals. Analytical Chemistry. Retrieved February 15, 2026, from [Link]

  • Taylor & Francis Online. (2007, May 18). Method Development and Validation of Preservatives Determination... using HPLC. [Link]

  • Academic Journals. (2011, July 4). Isolation, characterization and crystal structure of ethyl 4-hydroxy-3,5-dimethoxy-benzoate from Scutellaria barbata. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. [Link]

  • University of Toronto. (2021, July 16). Experimental No. (4) Recrystallization. [Link]

  • ResearchGate. (2025, August 5). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. [Link]

  • ResearchGate. (2016, April 15). How to purify esterefication product?[Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate. Retrieved February 15, 2026, from [Link]

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved February 15, 2026, from [Link]

  • ASEAN Cosmetics Association. (2017). ASEAN Cosmetic Method ACM 004. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]

  • Yeast Metabolome Database. (n.d.). Ethyl-4-hydroxybenzoate (YMDB01688). Retrieved February 15, 2026, from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS. [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved February 15, 2026, from [Link]

  • University of Massachusetts Boston. (n.d.). Recrystallization. [Link]

  • University of California, Berkeley. (n.d.). Common Organic Solvents: Table of Properties. [Link]

  • Google Patents. (n.d.). CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.
  • European Chemicals Agency. (n.d.). Ethyl 4-hydroxybenzoate - Substance Information. Retrieved February 15, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Ethyl Parahydroxybenzoate-impurities. Retrieved February 15, 2026, from [Link]

  • Food and Agriculture Organization of the United Nations. (1998). METHYL p-HYDROXYBENZOATE. [Link]

Sources

Technical Support Center: Enhancing the Purity of Ethyl 3,5-dimethyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: EDMHB-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2][3]

Executive Summary & Chemical Logic

Ethyl 3,5-dimethyl-4-hydroxybenzoate (EDMHB) is a hindered phenolic ester, structurally related to standard parabens but with increased lipophilicity and antioxidant potential due to the ortho-methyl groups.[1][2][3][4]

Achieving high purity (>99%) in this compound presents two specific chemical challenges:

  • Oxidative Instability: The electron-rich phenolic ring is prone to oxidation, leading to colored quinone impurities (pink/brown).[1][2][3]

  • Acidity Nuances: The starting material (3,5-dimethyl-4-hydroxybenzoic acid) and the product are both acidic, but with vastly different pKa values.[1][2][3][4] Selecting the wrong base for washing will result in massive yield loss.

This guide provides a self-validating purification workflow designed to exploit these specific chemical properties.

Troubleshooting Tickets (FAQ)

Ticket #1: "My product has a persistent pink or reddish-brown hue."[1][2][3][4]

Diagnosis: Quinone Formation.[1][2] Phenols are susceptible to oxidation by air, forming para-quinones.[1][2][3] Even trace amounts (<0.1%) of these conjugated systems can intensely color the product.

Resolution:

  • The Chemical Fix: Add a reducing agent during the workup.[1][2] Washing the organic layer with 0.5% aqueous Sodium Dithionite (Na₂S₂O₄) reduces the colored quinones back to colorless hydroquinones or water-soluble species.[1][2]

  • The Physical Fix: If the solid is already isolated and colored, perform a recrystallization with Activated Charcoal .[1][2]

    • Protocol: Dissolve crude solid in hot Ethanol. Add activated charcoal (5-10 wt%).[1][2][3][4] Reflux for 15 mins. Filter hot through Celite. Cool to crystallize.

Ticket #2: "I washed with NaOH to remove the unreacted acid, but my yield plummeted."

Diagnosis: Product Deprotonation (pKa Error).

  • The Science: The unreacted starting material (carboxylic acid) has a pKa of ~4.[1][2]2. The product (phenol) has a pKa of ~10.[5]

  • The Error: Sodium Hydroxide (NaOH) is a strong base (pH >13).[1][2] It deprotonates both the carboxylic acid impurity AND your phenolic ester product, pulling both into the aqueous waste layer.

  • The Fix: Use Saturated Sodium Bicarbonate (NaHCO₃) .[1][2][3]

    • NaHCO₃ creates a pH of ~8-9.[1][2][3][4] This is basic enough to deprotonate the carboxylic acid (making it water-soluble) but not basic enough to deprotonate the hindered phenol.[1][2] Your product remains safely in the organic layer.

Ticket #3: "The product 'oils out' instead of crystallizing."

Diagnosis: Solvent Polarity Mismatch or Impurity Depression.[1][2]

  • Cause: "Oiling out" occurs when the product separates as a liquid phase before the solution reaches the freezing point of the solid. This often happens in Ethanol/Water mixtures if water is added too quickly or if the starting material (acid) is still present, acting as a melting point depressant.

  • Resolution:

    • Switch Solvent System: Move to a Toluene/Heptane system.[1][2] The hindered phenol is soluble in hot toluene but insoluble in cold heptane. This system is less prone to oiling out than aqueous alcohols.

    • Seed Crystals: Retain a small amount of crude solid.[1][2] Once the hot solution becomes slightly turbid, add the seed crystal to provide a nucleation surface.

Optimized Purification Protocol

This protocol assumes a crude reaction mixture from a Fischer esterification (Acid + Ethanol + H₂SO₄).

Phase A: The "Self-Validating" Workup

Goal: Remove H₂SO₄ and unreacted 3,5-dimethyl-4-hydroxybenzoic acid.[1][2][3][4]

  • Concentration: Evaporate excess Ethanol from the reaction mixture (do not dry completely; leave a concentrated oil).

  • Dissolution: Dissolve the residue in Ethyl Acetate (EtOAc).

    • Why EtOAc? It dissolves the ester well but is distinct enough from water to allow sharp phase separation.

  • The Critical Wash (Acid Removal):

    • Wash the EtOAc layer 2x with Saturated Aqueous NaHCO₃ .[1][2]

    • Validation Check: The evolution of CO₂ gas bubbles confirms the neutralization of acid. Continue washing until bubbling ceases.[2]

  • The Color Wash (Antioxidant Step):

    • Wash the EtOAc layer 1x with 0.5% Sodium Dithionite (Na₂S₂O₄) solution.[1][2]

    • Why? Prevents pink oxidation during the drying phase.

  • Drying: Dry organic layer over Anhydrous Na₂SO₄, filter, and evaporate to a solid.

Phase B: Recrystallization (Ethanol/Water Method)

Goal: Isolate >99% pure crystals.[1][2][3]

StepActionTechnical Note
1 Dissolve Dissolve crude solid in the minimum amount of boiling Ethanol (95%) .
2 Filter If insoluble particles remain, filter the hot solution through a pre-warmed glass funnel.[1][2][3]
3 Nucleate Remove from heat. Add warm water dropwise with swirling until a faint, persistent turbidity (cloudiness) appears.[1][2]
4 Clear Add 1-2 drops of Ethanol to just clear the turbidity.
5 Crystallize Allow to cool to Room Temp undisturbed.[1][2][3] Then move to an ice bath (0-4°C) for 1 hour.
6 Harvest Filter crystals via vacuum filtration. Wash with cold 50% Ethanol/Water.[1][2]

Process Visualization (Workflow)

The following diagram illustrates the logic flow for purifying EDMHB, highlighting the critical separation points.

PurificationWorkflow Start Crude Reaction Mixture (Ester + Acid + Ethanol + H2SO4) Evap Evaporate Excess Ethanol Start->Evap Dissolve Dissolve Residue in Ethyl Acetate Evap->Dissolve Wash1 Wash with Sat. NaHCO3 (Critical Step) Dissolve->Wash1 Split1 Phase Separation Wash1->Split1 Aqueous1 Aqueous Layer (Contains: Na-Salt of Acid + H2SO4) Split1->Aqueous1 Discard Organic1 Organic Layer (Contains: Product + Phenolic Impurities) Split1->Organic1 Keep Wash2 Wash with 0.5% Na2S2O4 (Color Removal) Organic1->Wash2 Dry Dry (Na2SO4) & Evaporate Wash2->Dry Recryst Recrystallization (Ethanol + Water dropwise) Dry->Recryst Final Pure this compound (White Crystals) Recryst->Final

Figure 1: Purification logic flow.[1][2][3][4][6] Note the specific use of NaHCO₃ to separate the acidic starting material from the phenolic product.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3][4] (Standard reference for general phenolic ester purification and solvent selection).

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Foundational protocols for Fischer Esterification workups).

  • BenchChem. (2025).[1][2][6] Technical Support: Purification of Methyl 4-hydroxy-3,5-dimethylbenzoate. (Reference for the closest structural analog and specific handling of dimethyl-substituted hydroxybenzoates).

  • PubChem. (2025).[1][2] Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, ethyl ester.[1][2][3][4][7][8] (Compound ID: 74180).[2] National Library of Medicine. [2][3]

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Validation & Comparative

Spectroscopic Profiling of Hydroxybenzoate Esters: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydroxybenzoate esters (parabens) present a unique analytical paradox: while their antimicrobial efficacy and lipophilicity vary significantly with alkyl chain length, their electronic spectra (UV-Vis) remain virtually indistinguishable. This guide provides a technical comparison of spectroscopic methods for analyzing Methyl-, Ethyl-, Propyl-, and Butylparaben.

The Verdict:

  • For Quantification: HPLC-UV (254 nm) is the industry standard due to high sensitivity and the ability to resolve esters based on hydrophobicity.

  • For Identification: FTIR (Fingerprint region) or Raman spectroscopy are required to distinguish the specific ester form.

  • For Trace Analysis: LC-MS or HPLC-Fluorescence is necessary when detection limits below 0.05 µg/mL are required.

Molecular Basis & Spectral Behavior[1][2][3]

To select the correct analytical method, one must understand the structure-property relationships of the analyte. All parabens share a core p-hydroxybenzoic acid (PHBA) moiety, which acts as the primary chromophore.

  • UV-Vis Invariance: The electronic transition (

    
    ) is localized on the benzene ring and the carbonyl group. The alkyl chain (R-group) is an auxochrome that exerts negligible influence on the energy gap of these orbitals. Consequently, Methylparaben and Butylparaben exhibit nearly identical UV absorption maxima (
    
    
    
    nm).
  • Chromatographic Variance: The alkyl chain length directly dictates hydrophobicity (LogP). This is the primary mechanism for separation in Reverse-Phase HPLC (RP-HPLC).

Diagram 1: Analytical Decision Matrix

This decision tree guides the researcher to the appropriate method based on the analytical goal (ID vs. Quant).

ParabenAnalysis Start Sample Analysis Requirement Goal_ID Goal: Identification (Which Paraben?) Start->Goal_ID Goal_Quant Goal: Quantification (How much?) Start->Goal_Quant Technique_IR FTIR / Raman (Fingerprint Region) Goal_ID->Technique_IR Solid/Pure Technique_HPLC HPLC-UV (Separation + Quant) Goal_ID->Technique_HPLC Mixture Technique_UV Direct UV-Vis (Screening Only) Goal_Quant->Technique_UV Single Component Goal_Quant->Technique_HPLC Complex Matrix Result_ID Distinguish Methyl vs. Propyl via C-H stretch & Lattice modes Technique_IR->Result_ID Result_Quant Resolve via Hydrophobicity (Methyl elutes first) Technique_HPLC->Result_Quant

Caption: Analytical workflow selection based on the specific need for speciation (Identification) versus concentration determination (Quantification).

Comparative Analysis of Methods

The following table synthesizes performance metrics across standard spectroscopic techniques.

FeatureUV-Vis SpectroscopyFTIR SpectroscopyHPLC-UV (Hyphenated)Raman Spectroscopy
Primary Utility Rapid ScreeningStructural IDQuantification & SeparationNon-destructive ID
Specificity Low (Cannot distinguish esters)High (Fingerprint region)High (Via retention time)High (Lattice modes)
LOD (Approx) 0.5 - 1.0 µg/mLN/A (Qualitative)0.02 - 0.05 µg/mL [1]> 100 µg/mL
Sample Prep Dilution (MeOH/Water)KBr Pellet / ATRExtraction + FiltrationNone / Direct
Key Marker

~254 nm
C=O Stretch (~1680 cm⁻¹)Retention Time (

)
Low freq. (<200 cm⁻¹)
Throughput HighLowMediumHigh

Detailed Methodologies

Method A: HPLC-UV Quantification (The Gold Standard)

Context: Because UV spectra are identical, separation is required before detection. This protocol uses a C18 column where retention time increases with alkyl chain length (Methyl < Ethyl < Propyl < Butyl).

Reagents:

  • Methanol (HPLC Grade)[1]

  • Potassium dihydrogen phosphate (

    
    )
    
  • Ultrapure Water (18.2 MΩ)

Protocol:

  • Mobile Phase Preparation: Mix Methanol and 0.02 M Phosphate Buffer (pH 3.5) in a 60:40 v/v ratio. Note: Acidic pH suppresses the ionization of the phenolic hydroxyl group (pKa ~8.4), ensuring the analyte remains neutral and interacts strongly with the stationary phase.

  • Column Selection: C18 (Octadecylsilane), 150 mm x 4.6 mm, 5 µm particle size.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm .

  • Injection: 20 µL.

  • System Suitability:

    • Methylparaben: Elutes approx. 2.5 - 3.5 min.

    • Propylparaben: Elutes approx. 5.0 - 6.5 min.

    • Resolution (

      
      ):  Must be > 2.0 between peaks.
      
Method B: FTIR Identification (Differentiation)

Context: To distinguish Methylparaben from Propylparaben in raw material testing.

Protocol:

  • Technique: Attenuated Total Reflectance (ATR) is preferred for speed; KBr pellet for higher resolution.

  • Scan Parameters: 4000 cm⁻¹ to 400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

  • Critical Spectral Regions:

    • ~3300 cm⁻¹: O-H stretching (Broad).

    • 1680 - 1700 cm⁻¹: C=O Ester stretching.

    • Fingerprint (1000 - 1300 cm⁻¹): This is the differentiation zone. Look for C-O-C stretching vibrations. Methylparaben shows distinct splitting patterns compared to the longer alkyl chains of Propylparaben due to differences in crystal lattice packing [2].

Visualizing the Separation Mechanism

Understanding why HPLC works where direct UV fails is critical for method development. The diagram below illustrates the hydrophobic interaction mechanism.

Diagram 2: HPLC Separation Logic

This diagram models the interaction between the C18 stationary phase and the paraben alkyl chains.

HPLCSeparation cluster_column C18 Column (Stationary Phase) MobilePhase Mobile Phase (MeOH:Buffer 60:40) Methyl Methylparaben (Short Chain - Low Interaction) MobilePhase->Methyl Carries Rapidly Propyl Propylparaben (Long Chain - High Interaction) MobilePhase->Propyl Carries Slowly C18_Surface Non-Polar C18 Chains C18_Surface->Methyl Weak Hydrophobic Binding C18_Surface->Propyl Strong Hydrophobic Binding Detector UV Detector (254 nm) Methyl->Detector Elutes First (t_R ~3 min) Propyl->Detector Elutes Later (t_R ~6 min)

Caption: Differential elution of parabens driven by hydrophobic interaction strength with the C18 stationary phase.

Senior Scientist's Commentary: Common Pitfalls

  • The pH Trap: In UV-Vis analysis, ensure your solvent pH is below 7. At pH > 8, the phenolic proton dissociates (forming the phenolate ion), causing a bathochromic shift (red shift) of the

    
     from ~254 nm to ~295 nm. This will ruin calibration curves if standards and samples are not pH-matched [3].
    
  • Matrix Interference: In cosmetic creams, other ingredients (fragrances, active agents) often absorb at 254 nm. Never rely on direct UV-Vis for finished products; HPLC is mandatory to separate the matrix.

  • Polymorphism: When using FTIR for identification, be aware that parabens can exist in different crystal forms (polymorphs). Grinding a sample for a KBr pellet can sometimes induce a phase transition, altering the spectrum. ATR is safer as it requires less mechanical stress.

References

  • Determination of Preservative Parabens in Oral and Injection Formulations by HPLC. ResearchGate. Available at: [Link]

  • IR spectra of Methyl paraben. ResearchGate. Available at: [Link]

  • Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid and esters. NIST Technical Series. Available at: [Link]

  • Propylparaben Spectrum Data. NIST Chemistry WebBook. Available at: [Link]

Sources

Structural Validation Guide: Ethyl 3,5-dimethyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In pharmaceutical intermediate synthesis, Ethyl 3,5-dimethyl-4-hydroxybenzoate serves as a critical scaffold. Its structural integrity is often compromised by two primary failure modes: regioisomer contamination (e.g., ethyl 2,4-dimethyl-5-hydroxybenzoate) and incomplete esterification (residual acid).

Standard QC protocols often rely solely on HPLC retention times or low-resolution 1H NMR, which can yield false positives due to the structural symmetry of potential impurities. This guide compares the Standard Routine Method against a Rigorous Structural Certification Method , demonstrating why the latter is the mandatory standard for IND-enabling studies.

The Core Challenge: Symmetry Masquerading

The target molecule possesses a


 axis of symmetry. This results in simplified NMR spectra (singlets) that can easily be confused with other symmetric isomers or degradation products if not interrogated via 2D correlation spectroscopy.

Comparative Analysis: Routine vs. Rigorous Validation

The following table contrasts the "Standard Industrial Approach" with the "Gold Standard" required for high-stakes development.

FeatureMethod A: Routine QC (Standard) Method B: Structural Certification (Recommended)
Primary Technique 1D 1H NMR (CDCl₃) + HPLC-UV1D 1H/13C NMR (DMSO-d₆) + 2D NOESY/HMBC + HRMS
Isomer Detection Low. Relies on integration; cannot definitively prove substituent positions.High. NOESY confirms spatial proximity of Methyl groups to Aromatic protons.
Hydroxyl Detection Poor. OH often invisible or broad in CDCl₃ due to exchange.Excellent. DMSO-d₆ stabilizes OH proton, allowing coupling analysis.
Self-Validation No. Requires an external reference standard for confirmation.Yes. Internal correlations (HMBC/NOESY) prove structure ab initio.
Risk Profile High risk of passing regioisomers.Near-zero risk of structural misidentification.

Technical Deep Dive: The Self-Validating Protocol

To achieve Scientific Integrity (E-E-A-T) , we do not rely on external standards. We use the molecule's own magnetic properties to validate its structure.

Step 1: Solvent Selection & Causality
  • Choice: DMSO-d₆ (Dimethyl sulfoxide-d6).

  • Causality: Unlike CDCl₃, DMSO-d₆ acts as a hydrogen-bond acceptor. This "locks" the phenolic proton (-OH), preventing rapid exchange. This results in a sharp singlet (or doublet if coupling exists) typically >9.0 ppm.

  • Validation Check: If the OH signal is absent or broad, the sample is either wet (water exchange) or the solvent choice is incorrect.

Step 2: The Symmetry Test (1H NMR)

The target structure (3,5-dimethyl) is symmetric.

  • Aromatic Region: Must show a Singlet (2H) .[1]

    • Failure Mode: If you see two doublets (J ~8 Hz), you have an asymmetric isomer (e.g., 2,4-dimethyl).

  • Methyl Region: Must show a Singlet (6H) .[2]

    • Failure Mode: Two distinct methyl peaks indicate a loss of symmetry.

Step 3: The Connectivity Proof (2D HMBC & NOESY)

This is the "Trustworthiness" pillar.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Logic: NOE signals occur between protons <5 Å apart.

    • The Test: Irradiate the Methyl protons (~2.2 ppm).

    • Expected Result: Strong NOE correlation to the Aromatic protons (~7.6 ppm).

    • Differentiation: If the structure were Ethyl 2,6-dimethyl-4-hydroxybenzoate, the methyls would show NOE to the Ethyl group protons, not the meta-protons.

Experimental Protocols

Protocol A: High-Resolution NMR Acquisition

Objective: Obtain definitive connectivity data.

  • Preparation: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d₆ . Ensure solution is clear; filter if necessary to remove inorganic salts.

  • Acquisition (1H):

    • Sweep Width: -2 to 14 ppm.

    • Scans: 16 (minimum).

    • Relaxation Delay (D1): 5.0 seconds (essential for accurate integration of aromatic vs. methyl protons).

  • Acquisition (NOESY 1D or 2D):

    • Mixing Time: 500 ms.

    • Focus: Correlations between

      
       2.1-2.3 (Me) and 
      
      
      
      7.5-7.8 (Ar-H).
Protocol B: HRMS (High-Resolution Mass Spectrometry)

Objective: Confirm molecular formula and fragmentation logic.

  • Method: ESI (Electrospray Ionization), Negative Mode (preferred for Phenols) or Positive Mode.

  • Target Mass (M+H)+: Calculated for

    
    : 195.1016 .
    
  • Key Fragmentations:

    • Loss of Ethoxy group (

      
      ).
      
    • Loss of Carbonyl (

      
      ).
      

Data Presentation: Expected Parameters

The following data represents the Target Acceptance Criteria .

Table 1: 1H NMR Chemical Shift Assignments (DMSO-d₆, 400 MHz)
PositionTypeShift (

ppm)
MultiplicityIntegrationStructural Logic
Ar-H (2,6) Aromatic7.60 - 7.70Singlet2HSymmetry confirms 3,5-substitution.
-OH Phenolic9.80 - 10.20Broad Singlet1HHigh shift due to H-bonding in DMSO.
-CH2- Ethyl4.20 - 4.30Quartet (

Hz)
2HCharacteristic ester ethyl group.
Ar-CH3 Methyl2.15 - 2.25Singlet6HEquivalent methyls confirm symmetry.
-CH3 Ethyl1.25 - 1.35Triplet (

Hz)
3HCoupled to methylene group.[2]

Visualization: The Validation Workflow

The following diagram illustrates the decision logic required to certify the structure.

ValidationWorkflow Start Crude Sample This compound Solubility Solubility Check (DMSO-d6) Start->Solubility HNMR 1H NMR Spectrum (1D) Solubility->HNMR Clear Solution SymmetryCheck Symmetry Check: Are Ar-H and Ar-Me Singlets? HNMR->SymmetryCheck FailSym REJECT: Asymmetric Isomer Detected (e.g., 2,4-dimethyl) SymmetryCheck->FailSym Doublets/Multiplets PassSym Symmetry Confirmed SymmetryCheck->PassSym Singlets Only NOESY 2D NOESY Experiment Target: Me (2.2) <-> Ar-H (7.6) PassSym->NOESY CorrelationCheck Correlation Observed? NOESY->CorrelationCheck FailCorr REJECT: Regioisomer (e.g., 2,6-dimethyl) Me is far from Ar-H CorrelationCheck->FailCorr No Cross-Peak FinalQC CERTIFIED STRUCTURE Release for Use CorrelationCheck->FinalQC Strong Cross-Peak

Figure 1: Logic flow for structural certification, prioritizing symmetry analysis and spatial connectivity (NOESY) over simple chemical shift matching.

Mechanistic Diagram: NOESY Correlations

This diagram visualizes the specific spatial relationships that confirm the 3,5-dimethyl substitution pattern.

NOESY_Correlation ArH2 Ar-H (C2) ~7.6 ppm Me3 Me (C3) ~2.2 ppm ArH2->Me3 < 3Å Ester Ethyl Ester (C1) ArH2->Ester ArH6 Ar-H (C6) ~7.6 ppm Me5 Me (C5) ~2.2 ppm ArH6->Me5 < 3Å ArH6->Ester OH OH (C4) Broad Singlet Me3->OH Me5->OH

Figure 2: Spatial map showing critical NOE correlations. The proximity of the Methyl group to the Aromatic proton is the definitive proof of the 3,5-substitution pattern.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Fundamental text on NMR symmetry and coupling constants).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Reference for analogous hydroxybenzoate spectra).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for NOESY/HMBC pulse sequence protocols).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative guide on distinguishing isomers via symmetry).

Sources

The Steric Sweet Spot: Comparative Guide to Ethyl 3,5-dimethyl-4-hydroxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hybrid" Phenol

Ethyl 3,5-dimethyl-4-hydroxybenzoate (often chemically positioned between the preservative Ethyl Paraben and the antioxidant BHT ) represents a unique class of "sterically modulated" phenolic esters.[1]

For drug development professionals, this compound offers a strategic compromise. Unlike unsubstituted parabens (which are prone to rapid enzymatic hydrolysis and have weak antioxidant activity) and bulky BHT analogues (which suffer from solubility issues), the 3,5-dimethyl derivatives provide balanced lipophilicity and oxidative stability .[1]

This guide objectively compares the performance of this compound against its primary structural alternatives:

  • Ethyl Paraben (Unsubstituted): The industry standard for preservation.[1]

  • BHT (Di-tert-butyl): The standard for lipophilic antioxidant protection.[1]

  • Syringic Acid Esters (3,5-dimethoxy): The metabolic comparator.

Comparative Analysis: Structure-Activity Relationship (SAR)

The biological performance of these derivatives is dictated by the ortho-substitution on the phenolic ring.[1] This "steric shielding" governs both the stability of the phenoxyl radical (antioxidant power) and the accessibility of the ester bond (metabolic stability).

Table 1: Physicochemical & Functional Comparison
FeatureEthyl Paraben (Standard)This compound BHT (Antioxidant Std)
Structure Unsubstituted Phenol3,5-Dimethyl substituted3,5-Di-tert-butyl substituted
Primary Function Antimicrobial PreservativeDual: Weak Preservative / Moderate AntioxidantPotent Antioxidant
LogP (Lipophilicity) ~2.4~3.1 (Estimated)~5.1
Radical Stability Low (Rapid reaction)Moderate (Stabilized by methyls) High (Sterically protected)
Hydrolysis Rate Fast (Vulnerable to esterases)Slowed (Steric hindrance at carbonyl) N/A (Not an ester)
Toxicity Profile Estrogenic concerns (Weak)Low cytotoxicity predictedLung/Liver toxicity concerns at high dose
Antioxidant Mechanism

The 3,5-dimethyl substitution acts as an electron-donating group (EDG), stabilizing the phenoxyl radical formed after hydrogen atom transfer (HAT).[1]

  • Vs. Ethyl Paraben: The dimethyl derivative is a significantly superior antioxidant.[1] The methyl groups stabilize the radical via hyperconjugation, preventing the rapid propagation of oxidative chains that unsubstituted parabens cannot stop.

  • Vs. BHT: It is less potent than BHT.[1] The tert-butyl groups in BHT provide massive steric bulk that prevents the phenoxyl radical from reacting with non-radical substrates, making BHT a "terminal" antioxidant.[1] The dimethyl variant is a "transitional" antioxidant—active, but less persistent.

Antimicrobial & Preservative Efficacy[1][5][6][7][8]
  • Membrane Penetration: The increased lipophilicity (LogP ~3.[1]1) of the dimethyl derivative allows better penetration of bacterial cell membranes compared to Ethyl Paraben.

  • Receptor Binding: However, the steric bulk of the methyl groups can hinder binding to specific microbial enzymes that unsubstituted parabens target. Consequently, while it penetrates better, its specific inhibitory activity (MIC) is often lower against Gram-negative bacteria compared to propyl paraben.[1]

Visualization: Mechanistic Pathways

The following diagram illustrates the Structure-Activity Relationship (SAR) and the synthesis logic, highlighting how structural modifications dictate function.

SAR_Analysis Base 4-Hydroxybenzoic Acid (Scaffold) EthylParaben Ethyl Paraben (Unsubstituted) Base->EthylParaben Esterification Dimethyl Ethyl 3,5-dimethyl- 4-hydroxybenzoate Base->Dimethyl Methylation + Esterification BHT BHT Analogues (Di-tert-butyl) Base->BHT Alkylation Hydrolysis Rapid Enzymatic Hydrolysis EthylParaben->Hydrolysis High Susceptibility Stability Steric Shielding (Metabolic Stability) Dimethyl->Stability Moderate Shielding Radical Phenoxyl Radical Stabilization Dimethyl->Radical Hyperconjugation BHT->Radical Maximal Steric Block Prolonged Half-life Prolonged Half-life Stability->Prolonged Half-life

Caption: SAR mapping showing how 3,5-dimethyl substitution balances metabolic stability and antioxidant potential.

Experimental Protocols

To validate the "hybrid" performance of this compound, the following protocols are recommended. These are adapted from standard methodologies for phenolic esters.[1]

Synthesis: Acid-Catalyzed Esterification (Fischer-Speier)

This protocol yields high-purity ester from the parent acid (3,5-dimethyl-4-hydroxybenzoic acid).[1][2]

  • Reagents: 3,5-dimethyl-4-hydroxybenzoic acid (1 eq), Absolute Ethanol (Excess, Solvent), Thionyl Chloride (

    
    , 1.2 eq) or conc.[1] 
    
    
    
    (Cat.).[1][2]
  • Equipment: Round-bottom flask, Reflux condenser, Ice bath, Rotary evaporator.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 5.0 g of 3,5-dimethyl-4-hydroxybenzoic acid in 75 mL of absolute ethanol in a round-bottom flask.

  • Activation: Cool the solution to 0°C in an ice bath. Add Thionyl Chloride (or

    
    ) dropwise over 20 minutes to prevent exotherm-induced side reactions.[1]
    
  • Reflux: Heat the mixture to reflux (approx. 78°C) and stir for 16 hours. Note: The dimethyl groups sterically hinder the carboxyl group, requiring longer reflux times than unsubstituted benzoates.

  • Workup: Remove solvent under reduced pressure. Dissolve residue in Ethyl Acetate and wash with

    
     (sat. aq.) to remove unreacted acid.[1]
    
  • Purification: Recrystallize from Ethanol/Water (1:1) to yield white crystalline solid.[1][3]

Performance Assay: DPPH Radical Scavenging

This assay quantifies the antioxidant "hybrid" capacity compared to BHT.[1]

  • Principle: The stable radical DPPH (purple) is reduced to DPPH-H (yellow) by hydrogen transfer from the phenol.[1]

  • Control: BHT (Positive Control), Ethyl Paraben (Negative Control).

Protocol:

  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Dilution: Prepare serial dilutions of this compound (10–500 µM).

  • Incubation: Mix 1 mL of sample with 3 mL of DPPH solution. Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure Absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    
    Expectation: The IC50 should be significantly lower (better) than Ethyl Paraben but higher (worse) than Gallic Acid or BHT.[1]
    

References

  • BenchChem. (2025).[1][2][3][4] Reproducibility of published synthesis methods for Methyl 4-hydroxy-3,5-dimethylbenzoate. Retrieved from [1]

  • National Institutes of Health (NIH). (2021).[1] A comparison of cell death mechanisms of antioxidants, butylated hydroxyanisole and butylated hydroxytoluene. PubMed.[1][5] Retrieved from

  • MDPI. (2023).[1] Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Molecules. Retrieved from [1]

  • Global Research Online. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [1]

  • Organic Syntheses. Ethyl 4-methylbenzoate Synthesis Procedure. Retrieved from [1]

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Safety Operating Guide

Navigating the Uncharted: A General Framework for Handling Novel Benzoate Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A critical note on Ethyl 3,5-dimethyl-4-hydroxybenzoate: A thorough search for a specific Safety Data Sheet (SDS) for this compound did not yield a definitive document outlining its specific hazards and handling requirements. While data exists for structurally related compounds, such as Ethyl 4-hydroxybenzoate and Methyl 4-hydroxy-3,5-dimethylbenzoate, it is a critical scientific and safety principle that one cannot extrapolate hazard data from one compound to another, even if they are structurally similar. Minor changes in molecular structure can significantly alter a substance's toxicological and chemical properties.

Therefore, this guide will not provide specific recommendations for this compound. Instead, it will offer a comprehensive, field-proven framework for handling solid chemical compounds of unknown or moderate hazard, with the explicit directive that you must obtain and adhere to the specific Safety Data Sheet from your supplier before commencing any work.

The Cornerstone of Laboratory Safety: The Hierarchy of Controls

Before any discussion of Personal Protective Equipment (PPE), it is essential to understand the hierarchy of controls, a fundamental concept in occupational safety. PPE is the last line of defense, not the first.

  • Elimination/Substitution: The most effective control is to eliminate the hazardous substance or substitute it with a less hazardous one.

  • Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. For chemical powders, this primarily involves the use of a certified chemical fume hood or a powder containment enclosure.

  • Administrative Controls: These are changes to work practices, such as standard operating procedures (SOPs), training, and designated handling areas.

  • Personal Protective Equipment (PPE): This is the equipment worn to minimize exposure to hazards.

General Personal Protective Equipment (PPE) Protocol for Solid Chemicals

The following table outlines a general PPE protocol for handling a solid chemical of unknown or moderate hazard. This should be considered a baseline and must be adapted based on the specific hazards identified in the manufacturer's SDS.

Potential Hazard Route of Exposure Recommended PPE Rationale
Airborne Particulates InhalationNIOSH-approved N95 respirator or higherProtects against inhalation of fine powders which can cause respiratory irritation.[1]
Skin Contact Dermal AbsorptionNitrile gloves (ensure compatibility with any solvents used) and a fully-buttoned lab coat with elastic cuffs.Prevents skin irritation and potential absorption of the chemical. The lab coat protects underlying clothing and skin from contamination.[2]
Eye Contact OcularSafety goggles with side-shields meeting ANSI Z87.1 standards.Protects eyes from airborne dust and potential splashes if the compound is put into solution.[2]

Operational Plan: A Step-by-Step Guide to Safe Handling

Pre-Handling Checklist & Engineering Controls
  • Obtain and Review the SDS: This is a mandatory first step. Identify all hazards and required precautions.

  • Verify Engineering Controls: Ensure the chemical fume hood or ventilated enclosure is functioning correctly and has a current certification.

  • Prepare a Designated Area: Clearly demarcate the area where the chemical will be handled to prevent cross-contamination.

  • Assemble all Materials: Have all necessary equipment, including spatulas, weigh boats, and waste containers, inside the fume hood before introducing the chemical.

Donning PPE: A Deliberate Approach to Self-Protection

The order in which PPE is put on is crucial to ensure a proper seal and minimize contamination.

G cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE 1. Inspect PPE for damage Lab_Coat 2. Don Lab Coat Inspect_PPE->Lab_Coat Respirator 3. Don Respirator (if required) Lab_Coat->Respirator Goggles 4. Don Safety Goggles Respirator->Goggles Gloves 5. Don Gloves (pull cuffs over lab coat sleeves) Goggles->Gloves

Caption: PPE Donning Sequence.

Doffing PPE: Preventing Contamination Spread

The removal of PPE is a critical step where self-contamination can easily occur. This process should be performed deliberately and in a designated area.

G cluster_doffing Doffing Sequence cluster_final Final Step Gloves 1. Remove Gloves (peel away from body) Goggles 2. Remove Goggles (handle by straps) Gloves->Goggles Lab_Coat 3. Remove Lab Coat (fold inward) Goggles->Lab_Coat Respirator 4. Remove Respirator (handle by straps) Lab_Coat->Respirator Wash_Hands 5. Wash Hands Thoroughly Respirator->Wash_Hands

Caption: PPE Doffing Sequence.

Disposal Plan

All disposable PPE used during the handling of chemicals should be considered contaminated.

  • Gloves, weigh boats, and any cleaning materials should be placed in a designated, sealed waste bag immediately after use.

  • Disposable lab coats and respirators should be disposed of according to your institution's hazardous waste guidelines.

  • Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.

  • Consult SDS: The specific SDS for this compound will provide detailed disposal instructions in Section 13.[2] Always follow these specific guidelines.

By adhering to this general framework and, most importantly, the specific guidance provided in the manufacturer's Safety Data Sheet, you can establish a robust safety protocol for your research, ensuring the well-being of yourself and your colleagues.

References

  • USP Chapter <800>: Personal Protective Equipment. Pharmacy Times. Published September 4, 2018. Accessed February 15, 2026.
  • Safety Data Sheet. ChemScene. Published October 24, 2025. Accessed February 15, 2026.
  • Material Safety Data Sheet - Ethyl 4-Hydroxybenzoate, 99%. Cole-Parmer. Accessed February 15, 2026.
  • Personal protective equipment for handling 6-Hydroxybenzbromarone. Benchchem. Accessed February 15, 2026.
  • SAFETY DATA SHEET. Sigma-Aldrich. Published September 8, 2024. Accessed February 15, 2026.
  • SAFETY DATA SHEET. Fisher Scientific. Published September 22, 2009. Accessed February 15, 2026.
  • SAFETY DATA SHEET. TCI Chemicals. Accessed February 15, 2026.
  • Safety Data Sheet. Chem-Supply. Accessed February 15, 2026.
  • SAFETY DATA SHEET. Sigma-Aldrich. Published November 6, 2025. Accessed February 15, 2026.
  • SAFETY DATA SHEET. Fisher Scientific. Published September 22, 2009. Accessed February 15, 2026.
  • Safety Data Sheet: Ethyl 4-hydroxybenzoate. Chemos GmbH & Co.KG. Accessed February 15, 2026.
  • MATERIAL SAFETY DATA SHEET. Extrasynthese. Accessed February 15, 2026.
  • ETHYL 4- HYDROXY BENZOATE EXTRA PURE MSDS CAS-No. Loba Chemie. Published September 7, 2017. Accessed February 15, 2026.
  • SAFETY DATA SHEET. TCI Chemicals. Accessed February 15, 2026.
  • PRODUCT IDENTIFICATION AND EMERGENCY INFORMATION SECTION 2. Read/Right. Published January 1, 2012. Accessed February 15, 2026.
  • Isopropyl 1,1,2,2-tetrafluoroethyl ether. Synquest Labs. Accessed February 15, 2026.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.